Coumurrayin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPWRXPEOMRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938160 | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17245-25-9 | |
| Record name | Coumurrayin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Coumurrayin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a naturally occurring coumarin, has garnered interest within the scientific community due to its potential biological activities. As a member of the benzopyrone family, its chemical architecture provides a scaffold for diverse pharmacological properties. This technical guide offers a comprehensive overview of the chemical structure of this compound, including its physicochemical and spectroscopic properties. Detailed experimental protocols for its isolation and potential synthetic routes are presented, alongside an exploration of its known biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is chemically identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one . Its molecular structure consists of a coumarin core, which is a benzopyrone system, substituted with two methoxy groups at positions 5 and 7, and a prenyl (3-methylbut-2-enyl) group at position 8.
Molecular Formula: C₁₆H₁₈O₄
IUPAC Name: 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
CAS Number: 17245-25-9
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is limited. However, data for a closely related compound, 5,7-dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin, isolated from Murraya paniculata, provides some insight. This related compound has a reported melting point of 121-122 °C.[1] The following tables summarize the available and predicted data for this compound and related coumarins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 274.31 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 2: Spectroscopic Data for Coumarins (General)
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals for aromatic protons, methoxy groups, and the prenyl side chain are expected. The protons on the coumarin nucleus typically appear in the aromatic region. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (lactone), aromatic carbons, methoxy carbons, and carbons of the prenyl group would be observed. |
| Infrared (IR) | A strong absorption band corresponding to the C=O stretching of the lactone ring is a key feature. Bands for C=C aromatic stretching and C-O stretching of the methoxy groups are also expected. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns often involve the loss of CO from the pyrone ring. |
| UV-Visible (UV-Vis) | Coumarins typically exhibit strong absorption in the UV region due to the conjugated system. |
Experimental Protocols
Isolation of Coumarins from Murraya paniculata
While a specific protocol for this compound is not detailed, a general procedure for the isolation of related coumarins from the leaves of Murraya paniculata can be adapted.[1]
Workflow for Isolation:
Caption: General workflow for the isolation of coumarins.
Detailed Methodology:
-
Plant Material Collection and Preparation: Fresh leaves of Murraya paniculata are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity like chloroform, to obtain a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired coumarin.
-
Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or recrystallization to yield the pure compound.
Biological Activity and Signaling Pathways
Coumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific biological activities of this compound are not extensively documented, but it is plausible that it shares some of the properties of other coumarins.
Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators. Some coumarins have been shown to inhibit this pathway, thereby reducing inflammation.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This compound presents an interesting molecular architecture with potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical structure, along with available data on its properties and biological context. While specific experimental data for this compound remains to be fully elucidated, the information compiled herein on related compounds and general coumarin chemistry offers a solid starting point for researchers. Further studies are warranted to fully characterize the physicochemical properties, develop efficient synthetic protocols, and explore the specific biological activities and mechanisms of action of this compound. Such research will be crucial in unlocking its full therapeutic potential.
References
Coumurrayin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the extensive coumarin family, it is part of a class of secondary metabolites biosynthesized in plants through the phenylpropanoid pathway. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed experimental protocols for its isolation, and quantitative data to support research and development efforts.
Natural Sources of this compound
The principal natural source of this compound is the plant species Murraya paniculata, commonly known as orange jasmine or mock orange. This evergreen shrub, belonging to the Rutaceae family, is widely distributed in Southeast Asia. Various phytochemical investigations have confirmed the presence of this compound in the foliage of Murraya paniculata[1]. While other coumarins are also present in the leaves, stems, and roots of this plant, the leaves are the most frequently cited source for the isolation of this compound[1][2].
Biosynthesis of this compound
This compound, like other coumarins, is synthesized in plants via the phenylpropanoid pathway. This complex metabolic route begins with the amino acid phenylalanine. Through a series of enzymatic reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H), phenylalanine is converted to p-coumaric acid. This intermediate then undergoes further transformations to yield the core coumarin skeleton, which is subsequently modified to produce a diverse array of coumarin derivatives, including this compound.
Isolation of this compound from Murraya paniculata
The isolation of this compound from the leaves of Murraya paniculata is a multi-step process involving extraction and chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for the isolation of coumarins from this plant species.
Experimental Protocol
3.1.1. Plant Material Collection and Preparation
-
Collect fresh leaves of Murraya paniculata.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days, or until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
3.1.2. Extraction
-
Weigh the powdered leaf material.
-
Perform successive solvent extraction using a Soxhlet apparatus or maceration.
-
Step 1 (Defatting): Extract the powdered leaves with petroleum ether for 24-48 hours to remove non-polar compounds like fats and waxes.
-
Step 2 (Coumarin Extraction): Air-dry the defatted plant material and subsequently extract it with a solvent of medium polarity, such as chloroform or dichloromethane, for 24-48 hours. This fraction will contain the majority of the coumarins, including this compound.
-
Step 3 (Polar Compound Extraction): Further extract the plant residue with a polar solvent like methanol to isolate more polar constituents.
-
-
Concentrate each solvent extract separately under reduced pressure using a rotary evaporator to obtain crude extracts.
3.1.3. Chromatographic Purification
-
Prepare a silica gel (60-120 mesh) column for column chromatography.
-
Dissolve the crude chloroform/dichloromethane extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto the prepared silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm). Coumarins typically fluoresce under UV light.
-
Combine the fractions that show a similar TLC profile and contain the target compound, this compound.
-
Further purify the combined fractions containing this compound using preparative TLC or recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the pure compound.
3.1.4. Characterization
The structure and identity of the isolated this compound can be confirmed using various spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For detailed structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Quantitative Data
While specific yield data for this compound from Murraya paniculata is not consistently reported in the literature, the yields of other coumarins isolated from the same plant can provide a general expectation. The yield of coumarins is influenced by various factors, including the geographical location of the plant, season of collection, and the extraction and purification methods employed.
| Coumarin | Plant Part | Starting Material (Dry Weight) | Yield | Reference |
| Auraptene | Leaves | 1.5 kg | 65.2 mg | [3] |
| 2'-O-ethylmurrangatin | Leaves | 19 kg | 50 mg | [4] |
| Paniculatin | Leaves | 19 kg | 15 mg | [4] |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Murraya paniculata.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Coumarin
A Note on Nomenclature: The topic specified was "Coumurrayin." Extensive searches for this term yielded no specific compound, suggesting it may be a typographical variant of "Coumarin." This guide therefore focuses on the well-documented and structurally foundational compound, Coumarin.
This technical guide provides a comprehensive overview of the core physical and chemical properties of coumarin. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.
Physical and Chemical Properties
Coumarin (2H-chromen-2-one) is a naturally occurring aromatic organic compound belonging to the benzopyrone class.[1] It is a colorless crystalline solid with a characteristic sweet odor, reminiscent of vanilla or freshly mown hay.[2]
Quantitative Physical and Chemical Data
The following tables summarize the key physical and chemical properties of coumarin, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₂ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| Appearance | Colorless to white crystals or flakes | [4] |
| Odor | Pleasant, sweet, vanilla-like | [2] |
| Melting Point | 68-73 °C | [2] |
| Boiling Point | 298-301.71 °C | [2] |
| Density | 0.935 g/cm³ (at 20 °C) | [3] |
| Vapor Pressure | 0.01 mmHg (at 47 °C) | [3] |
| Flash Point | 162 °C | [3] |
| logP (Octanol/Water) | 1.39 | [3] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Poorly soluble (0.17 g/100 mL) | [3] |
| Ethanol | Soluble | [3] |
| Ether | Very soluble | [3] |
| Chloroform | Very soluble | [3] |
| Pyridine | Very soluble | [3] |
| DMSO | 29 mg/mL (198.43 mM) | [5] |
| Boiling Water | Soluble | [6] |
Spectral Data
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| UV-Vis | λmax at approximately 275 nm. | [3] |
| FT-IR (KBr, cm⁻¹) | C=O stretching of the lactone at ~1715 cm⁻¹. Aromatic C=C stretching vibrations around 1609 and 1508 cm⁻¹. C-H out-of-plane bending at ~827 cm⁻¹. | [7][8][9] |
| ¹H NMR | Specific chemical shifts and coupling constants are dependent on the solvent used. | [10] |
| ¹³C NMR | Specific chemical shifts are dependent on the solvent used. | [10] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak [M]⁺ at m/z 146. A characteristic fragmentation pattern involves the loss of a CO molecule (28 Da) to yield a fragment at m/z 118, which corresponds to a benzofuran radical cation.[11][12][13][14][15] | [11][12][13][14][15] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and biological evaluation of coumarin.
Synthesis of Coumarin
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[16][17][18]
Protocol for the Synthesis of 7-Hydroxy-4-Methylcoumarin:
-
Preparation: Place 10 mL of concentrated sulfuric acid in a beaker and cool it to below 5 °C in an ice bath.
-
Reaction Mixture: In a separate vessel, prepare a solution of 5.5 g of resorcinol and 6.5 g of ethyl acetoacetate.
-
Addition: Slowly add the resorcinol and ethyl acetoacetate solution dropwise to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature for 18-20 hours.
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and water. A solid precipitate will form.
-
Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and then recrystallize it from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[2]
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form coumarins.[19][20][21][22][23]
Protocol for the Synthesis of 3-Acetylcoumarin:
-
Reactants: In a reaction vessel, mix 6.1 g (50 mmol) of salicylaldehyde and 6.5 g (50 mmol) of ethyl acetoacetate.
-
Catalyst: Add a catalytic amount of a weak base, such as a few drops of piperidine or morpholine.
-
Reaction: Gently warm the mixture. The condensation reaction is followed by an intramolecular esterification.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Purification: The resulting solid product, 3-acetylcoumarin, can be purified by recrystallization from a suitable solvent like ethanol.[19]
Biological Activity Assays
This method is used to assess the antimicrobial properties of coumarin derivatives.[24][25][26][27][28]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[29][30][31][32][33][34]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Signaling Pathways and Mechanisms of Action
Coumarins have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
Coumarin and its derivatives can exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[35][36][37] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some coumarin derivatives have been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[35]
Activation of the Nrf2 Signaling Pathway
Coumarins can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[5][38][39][40][41][42] Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain coumarins can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
Conclusion
Coumarin and its derivatives represent a versatile class of compounds with a rich chemical profile and a broad spectrum of biological activities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of these molecules. Further exploration of the structure-activity relationships and mechanisms of action of coumarin derivatives will continue to drive innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Coumarins | PPT [slideshare.net]
- 3. shutterstock.com [shutterstock.com]
- 4. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benthamopen.com [benthamopen.com]
- 12. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 17. Pechmann Condensation [organic-chemistry.org]
- 18. ijsart.com [ijsart.com]
- 19. youtube.com [youtube.com]
- 20. article.sapub.org [article.sapub.org]
- 21. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 22. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 26. mdpi.com [mdpi.com]
- 27. ijser.in [ijser.in]
- 28. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]
- 31. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 34. royalsocietypublishing.org [royalsocietypublishing.org]
- 35. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of Coumurrayin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Coumurrayin (5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one), a natural coumarin derivative. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.
Chemical Structure
IUPAC Name: 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
Molecular Formula: C₁₆H₁₈O₄
Molecular Weight: 274.31 g/mol
Structure:
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.98 | d | 9.7 | 1H | H-4 |
| 6.16 | d | 9.7 | 1H | H-3 |
| 6.81 | d | 16.3 | 1H | H-2' |
| 7.37 | d | 16.3 | 1H | H-1' |
| 5.20 | t | 7.0 | 1H | H-2'' |
| 3.91 | s | - | 3H | 7-OCH₃ |
| 3.89 | s | - | 3H | 5-OCH₃ |
| 3.50 | d | 7.0 | 2H | H-1'' |
| 1.83 | s | - | 3H | 3''-CH₃ |
| 1.68 | s | - | 3H | 3''-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 161.2 | C-2 |
| 112.9 | C-3 |
| 143.5 | C-4 |
| 157.0 | C-5 |
| 92.9 | C-6 |
| 160.5 | C-7 |
| 107.8 | C-8 |
| 153.4 | C-8a |
| 108.7 | C-4a |
| 21.6 | C-1'' |
| 122.1 | C-2'' |
| 131.6 | C-3'' |
| 25.7 | C-4'' |
| 17.8 | C-5'' |
| 56.4 | 7-OCH₃ |
| 55.8 | 5-OCH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1728 | Strong | C=O (α,β-unsaturated lactone) |
| 1618 | Medium | C=C (aromatic) |
| 1496 | Medium | C=C (aromatic) |
| 1266 | Strong | C-O-C (ether) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 274 | - | [M]⁺ |
| 259 | - | [M-CH₃]⁺ |
| 219 | - | [M-C₄H₇]⁺ |
| 205 | - | [M-C₅H₉]⁺ |
Experimental Protocols
The spectroscopic data presented above are typically obtained using the following standard experimental procedures.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.
-
Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and techniques like DEPT can be employed to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy
-
Sample Preparation: The IR spectrum of a solid sample of this compound is typically recorded using the KBr (potassium bromide) pellet technique. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds like coumarins. For more sensitive or less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.
Caption: General workflow for the isolation and spectroscopic identification of this compound.
Discovery and history of Coumurrayin
An In-depth Technical Guide to the Core of Coumurrayin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring coumarin derivative, has been identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one. First synthesized in 1969, this compound belongs to the extensive family of coumarins, which are well-regarded for their diverse and significant pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and known biological context. Due to the limited specific research on this compound, this guide also incorporates broader knowledge of the coumarin class to infer potential biological activities and mechanisms of action, thereby providing a foundational resource for future research and drug development endeavors.
Introduction
Coumarins are a class of benzopyrone compounds ubiquitously found in many plants, and they form the scaffold for a multitude of natural products.[1] Their basic structure consists of a benzene ring fused to an α-pyrone ring.[2] The diverse pharmacological activities exhibited by coumarin derivatives, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have made them a focal point of medicinal chemistry research.[1][3]
This compound, with the chemical formula C16H18O4, was first reported in the scientific literature through its synthesis by Tanino and Inoue in 1969. It is also known to be a natural constituent of plants such as Angelica ursina and Murraya alata. Despite its early discovery, this compound remains a relatively understudied compound, with a significant gap in the literature regarding its specific biological activities and mechanisms of action. This guide aims to consolidate the available information on this compound and to provide a framework for its further investigation by drawing parallels with more extensively studied coumarins.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of coumarins. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata).[1] The synthesis of this compound in 1969 by Hideo Tanino and Shoji Inoue marked its formal entry into the chemical literature. While the initial focus was on its chemical synthesis, its subsequent identification in plant species like Angelica ursina and Murraya alata confirmed its status as a natural product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one |
| Molecular Formula | C16H18O4 |
| Molecular Weight | 274.31 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Predicted to be soluble in organic solvents |
Synthesis and Isolation
Chemical Synthesis
While the original 1969 publication by Tanino and Inoue detailing the synthesis of this compound is not widely accessible, the general synthesis of coumarin derivatives often involves several established methods. These reactions typically aim to construct the core benzopyrone scaffold.
General Experimental Protocols for Coumarin Synthesis:
-
Pechmann Condensation: This method involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride.
-
Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound.
-
Wittig Reaction: This reaction can be employed to form the α,β-unsaturated ester moiety of the coumarin ring.
A plausible synthetic route to this compound would likely start from a substituted phenol and build the pyrone ring, followed by the introduction of the prenyl group at the C8 position.
Natural Product Isolation
This compound has been identified as a constituent of Angelica ursina and Murraya alata. The isolation of coumarins from plant material typically involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their solubility.
-
Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow for Natural Product Isolation:
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 3. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coumurrayin and its Relation to other Coumarins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins represent a significant class of naturally occurring benzopyrone derivatives with a wide array of pharmacological activities. This technical guide focuses on coumurrayin, a prenylated coumarin isolated from the plant genus Murraya, with a particular emphasis on its 6-hydroxy derivative. This document provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological activities of 6-hydroxythis compound. It further explores its relationship with other coumarins found in Murraya species, offering insights into potential structure-activity relationships. Detailed experimental protocols for the isolation and characterization of related compounds are presented, alongside visualizations of key experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of coumarin-based therapeutic agents.
Introduction to Coumarins
Coumarins are a diverse group of phenolic compounds widely distributed in the plant kingdom. Their basic structure consists of a benzene ring fused to an α-pyrone ring (2H-1-benzopyran-2-one).[1][2] The versatility of the coumarin scaffold allows for a wide range of substitutions, leading to a vast number of derivatives with diverse biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3] The parent compound, coumarin, was first isolated from the tonka bean (Dipteryx odorata) in 1820.[4]
The synthesis of coumarins can be achieved through various methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.[5][6] These synthetic routes provide access to a wide array of derivatives for pharmacological screening and drug development.
This compound: A Prenylated Coumarin from Murraya Species
The term "this compound" refers to a coumarin derivative found in plants of the Murraya genus. A specific and notable derivative that has been isolated and characterized is 6-hydroxythis compound .
Chemical Structure and Properties of 6-Hydroxythis compound
6-Hydroxythis compound is a prenylated coumarin that has been isolated from Murraya paniculata. Its chemical structure and key properties are detailed in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₅ | [7][8] |
| Molecular Weight | 290.31 g/mol | [7][8] |
| CAS Number | 2188162-97-0 | [7][8] |
| Appearance | Powder | [8] |
The precise chemical structure of the parent compound "this compound" is not explicitly defined in publicly available literature, suggesting that "6-hydroxythis compound" is the primary characterized compound of this specific lineage.
Spectroscopic Data for Coumarin Derivatives
The structural elucidation of coumarins relies heavily on spectroscopic techniques. Below is a summary of typical spectroscopic data for coumarin derivatives. While a complete, detailed spectrum for 6-hydroxythis compound is not publicly available, the following table provides expected ranges and key signals based on the analysis of similar coumarin structures.
| Spectroscopic Technique | Key Features and Expected Signals for Coumarin Derivatives |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.00-8.70 ppm. Protons of the pyrone ring are observed between δ 6.10-6.90 ppm. Methyl protons usually resonate at δ 2.20-2.50 ppm.[9] |
| ¹³C NMR | The carbonyl carbon of the lactone ring is typically found around δ 160 ppm. Aromatic and pyrone ring carbons resonate in the region of δ 100-155 ppm. The chemical shift for a 4-methyl group is expected around δ 18 ppm. |
| Infrared (IR) | Characteristic stretching vibrations include: ʋ(-OH) at 3441-3359 cm⁻¹, ʋ(C=O) of the lactone at 1604-1632 cm⁻¹, ʋ(C=C) of the aromatic and pyrone rings at 1581-1496 cm⁻¹, and ʋ(C-O) at 1331-1225 cm⁻¹.[9] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound is a key identifier. Fragmentation patterns can provide information about the substituents. |
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of specific this compound derivatives are not widely published. However, general methodologies for the isolation of coumarins from plant material and a common synthetic route are provided below.
General Protocol for the Isolation of Coumarins from Murraya Species
This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for coumarins.
-
Plant Material Collection and Preparation: Collect fresh leaves of Murraya paniculata. Air-dry the leaves in the shade and then grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the coumarins, to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine similar fractions and purify them further using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure coumarin compounds.
-
Structure Elucidation: Characterize the structure of the isolated compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and MS.
Synthesis of a 7-Hydroxycoumarin Derivative via Pechmann Condensation
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a common coumarin derivative, which illustrates a fundamental synthetic method applicable to this class of compounds.
-
Reaction Setup: In a round-bottom flask, combine resorcinol (1.6 g) and ethyl acetoacetate (1.5 ml).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (20 g). Polyphosphoric acid is often preferred as it can significantly reduce the reaction time.[10]
-
Heating: Heat the reaction mixture to 75-80°C for approximately 20-25 minutes with stirring.[10] The mixture should become clear.
-
Precipitation: Pour the hot reaction mixture into ice-cold water. A precipitate of crude 7-hydroxy-4-methylcoumarin will form.
-
Filtration and Washing: Collect the precipitate by filtration and wash it with cold water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as dilute ethanol, to obtain pure crystals of 7-hydroxy-4-methylcoumarin.[10]
Relationship of this compound to Other Coumarins
This compound and its derivatives are part of the broader family of prenylated coumarins, which are characterized by the presence of one or more isoprenoid units attached to the coumarin scaffold. The Murraya genus is a rich source of such compounds. The position and nature of the prenyl group, along with other substitutions on the coumarin ring, significantly influence their biological activity.
The relationship between different coumarins can be understood through their biosynthetic pathways and their structure-activity relationships.
Biosynthetic Pathway of Coumarins
The biosynthesis of coumarins in plants originates from the shikimic acid pathway. Phenylalanine is converted to cinnamic acid, which then undergoes hydroxylation and cyclization to form the basic coumarin skeleton. Further modifications, such as hydroxylation, methylation, and prenylation, lead to the diverse array of coumarin derivatives found in nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. biorbyt.com [biorbyt.com]
- 8. biocrick.com [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Coumurrayin: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumurrayin, a natural prenylated coumarin isolated from plants of the Murraya genus, notably Murraya exotica, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a primary focus on its anti-inflammatory properties for which quantitative data is available. While the broader class of coumarins exhibits significant anticancer and neuroprotective potential, specific experimental evidence for this compound in these areas is still emerging. This document summarizes the known quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways associated with the biological activities of coumarins, providing a foundational resource for researchers and drug development professionals.
Introduction
Coumarins are a large family of benzopyrone secondary metabolites found in various plants, known for their diverse and significant pharmacological properties, including anti-inflammatory, anticoagulant, anticancer, and neuroprotective effects.[1] this compound is a specific prenylated coumarin that has been isolated from Murraya exotica, a plant used in traditional medicine for treating inflammation-related ailments.[2] The therapeutic potential of this compound, particularly its anti-inflammatory action, is an active area of research. This guide synthesizes the available scientific data on this compound, offering a technical resource for further investigation and development.
Anti-inflammatory Activity of this compound
The most well-documented biological activity of this compound is its anti-inflammatory effect. This has been demonstrated through the inhibition of key inflammatory mediators.
Quantitative Data
The anti-inflammatory potential of this compound has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
| Compound | Biological Activity | Assay System | IC50 Value (μM) | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | LPS-induced BV-2 microglial cells | 16.9 ± 1.0 | [2] |
Table 1: Quantitative data on the anti-inflammatory activity of this compound.
Experimental Protocol: Inhibition of Nitric Oxide Production
The following protocol outlines the methodology used to determine the inhibitory effect of this compound on nitric oxide production.
Cell Culture:
-
BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Treatment:
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Assay (Griess Test):
-
After a 24-hour incubation period with LPS and this compound, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.
-
This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.
Signaling Pathway: Inhibition of Inflammatory Mediators
This compound's anti-inflammatory effect is likely mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory mediators like nitric oxide. The activation of cells by LPS typically triggers the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.
Caption: Postulated mechanism of this compound's anti-inflammatory action.
Anticancer Activity of this compound
While the coumarin scaffold is a promising backbone for the development of anticancer agents, there is currently a lack of specific quantitative data on the cytotoxic or antiproliferative effects of this compound against cancer cell lines.
General Anticancer Mechanisms of Coumarins
Numerous studies on various coumarin derivatives have demonstrated a range of anticancer activities, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.
-
Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.
These effects are often mediated through the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: Overview of the multifaceted anticancer activities of coumarins.
Neuroprotective Potential of this compound
Similar to the anticancer activity, specific experimental data demonstrating the neuroprotective effects of this compound are not yet available. However, the anti-inflammatory properties of this compound, particularly its ability to inhibit nitric oxide production in microglial cells, suggest a potential role in neuroprotection, as neuroinflammation is a key factor in the pathogenesis of many neurodegenerative diseases.
General Neuroprotective Mechanisms of Coumarins
The neuroprotective effects of the broader coumarin class are attributed to several mechanisms:
-
Antioxidant Activity: Scavenging reactive oxygen species (ROS) that cause oxidative stress and neuronal damage.
-
Anti-inflammatory Effects: Reducing the production of pro-inflammatory cytokines and enzymes in the brain.
-
Modulation of Neurotransmitter Systems: Interacting with systems like the cholinergic system, which is implicated in cognitive function.
Caption: A general experimental workflow for evaluating neuroprotective effects.
Conclusion and Future Directions
This compound, a natural product from Murraya exotica, demonstrates clear anti-inflammatory activity by inhibiting nitric oxide production. This provides a scientific basis for the traditional use of this plant in treating inflammatory conditions. However, the exploration of this compound's potential anticancer and neuroprotective activities is still in its infancy. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in inflammatory processes.
-
Anticancer and Neuroprotective Screening: Conducting comprehensive in vitro studies to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and its protective effects in various models of neurodegeneration.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to optimize its biological activities and develop more potent therapeutic agents.
The promising anti-inflammatory profile of this compound, coupled with the known multifaceted activities of the coumarin scaffold, makes it a compelling candidate for further preclinical and clinical investigation.
References
In Silico Prediction of Coumurrayin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a naturally occurring prenylated coumarin found in various plant species, notably from the genus Murraya, has garnered interest for its potential therapeutic properties. As with many natural products, comprehensive experimental screening for all possible biological activities is a resource-intensive endeavor. In silico computational methods provide a powerful and efficient alternative to predict the bioactivity, pharmacokinetics, and potential toxicity of compounds like this compound. This technical guide offers an in-depth overview of the predicted bioactivity of this compound based on available computational studies, details the methodologies for these predictions, and visualizes key workflows and pathways.
Predicted Bioactivity of this compound
In silico studies on this compound have primarily focused on its drug-likeness and pharmacokinetic properties. While extensive molecular docking studies targeting specific diseases are not widely published for this compound itself, its inclusion in the analysis of phytochemicals from Murraya paniculata provides valuable insights.
Data Presentation
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | High | May be able to cross the BBB and exert effects on the central nervous system. |
| Plasma Protein Binding | High | A significant portion of the compound may be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Not a substrate | Unlikely to be a substrate for this major renal transporter. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicted to have a low risk of mutagenicity. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity related to hERG channel inhibition. |
| Hepatotoxicity | No | Predicted to have a low risk of liver toxicity. |
Source: In silico ADMET prediction studies on phytochemicals from Murraya paniculata.
Experimental Protocols
The following are detailed methodologies for key in silico experiments that can be applied to predict the bioactivity of this compound. These protocols are based on standard practices for small molecule drug discovery.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or MarvinSketch.
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign rotatable bonds.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, Glide, or GOLD.
-
Set the grid box parameters to encompass the defined binding site of the protein.
-
Run the docking simulation, which will generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (e.g., in kcal/mol) for each pose. More negative values indicate stronger binding.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or Discovery Studio.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.
-
Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
-
Prediction Servers/Software:
-
Utilize online platforms like SwissADME, pkCSM, or commercial software packages like ADMET Predictor.
-
-
Parameter Selection:
-
Select the desired ADMET properties to predict, including but not limited to:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal clearance prediction.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
-
Data Interpretation:
-
Analyze the output data, which is often presented in tabular format with predictions and confidence scores.
-
Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR model for this compound was found, a general workflow for developing one for a class of related coumarins is as follows:
-
Data Collection:
-
Gather a dataset of structurally similar coumarin compounds with experimentally determined biological activity data (e.g., IC50 values) for a specific target.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like DRAGON or PaDEL-Descriptor.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Validate the predictive power of the model using internal (e.g., cross-validation) and external (using the test set) validation techniques. Key metrics include the correlation coefficient (R²) and the root mean square error (RMSE).
-
-
Prediction for New Compounds:
-
Once a robust and validated QSAR model is established, the biological activity of new compounds like this compound can be predicted based on their calculated molecular descriptors.
-
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Safety and toxicity profile of Coumurrayin
An In-depth Technical Guide on the Safety and Toxicity Profile of Murrayanine A Note on Nomenclature: The initial query for "Coumurrayin" did not yield specific results. It is highly probable that this was a misspelling of Murrayanine , a carbazole alkaloid isolated from Murraya koenigii. This guide will focus on the safety and toxicity profile of Murrayanine.
Executive Summary
Murrayanine is a naturally occurring carbazole alkaloid found in the plant Murraya koenigii, which is traditionally used in medicine.[1] This document provides a comprehensive overview of the available safety and toxicity data for Murrayanine, intended for researchers, scientists, and drug development professionals. The majority of the current data on Murrayanine focuses on its cytotoxic effects against various cancer cell lines, with limited information available regarding its in vivo toxicity and pharmacokinetics. This guide summarizes the existing in vitro data, in silico toxicity predictions, and relevant toxicological information for the plant source and related compounds to build a comprehensive safety profile.
Chemical and Physical Properties
-
IUPAC Name: 1-methoxy-9H-carbazole-3-carbaldehyde[2]
-
Chemical Formula: C₁₄H₁₁NO₂[2]
-
Molecular Weight: 225.24 g/mol [2]
-
Appearance: Solid[2]
-
Melting Point: 219 °C[2]
-
Synonyms: 3-Formyl-1-methoxycarbazole, 1-Methoxy-9H-carbazole-3-carboxaldehyde[2]
In Vitro Toxicity
The primary focus of research on Murrayanine has been its cytotoxic activity against various cancer cell lines.
Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Murrayanine against different cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time | Reference |
| A549 | Human Lung Adenocarcinoma | 9 | 24 h | [1] |
| SCC-25 | Human Oral Squamous Carcinoma | 15 | Not Specified | |
| MRC-5 | Human Normal Lung Fibroblast | >100 | 24 h | [1] |
| hTERT-OME | Human Normal Oral Epithelial | 92 | Not Specified |
Mechanism of Cytotoxicity
Studies have shown that Murrayanine's cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Murrayanine has been observed to induce apoptosis in A549 lung cancer cells. This is evidenced by an increase in the Bax/Bcl-2 ratio and the cleavage of caspase-3 and caspase-9.[1] It also leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[1]
-
Cell Cycle Arrest: In A549 cells, Murrayanine treatment leads to cell cycle arrest at the G2/M phase.[1] This is accompanied by a reduction in the expression of cyclin D and E, as well as cyclin-dependent kinases (CDK) 2, 4, and 6, and an increased expression of the cell cycle inhibitors p21 and p27.[1]
In Vivo Toxicity
There is a significant lack of in vivo toxicity data for purified Murrayanine. Most of the available information is derived from studies on the extracts of Murraya koenigii.
In Silico Predictions
An in silico study using ProTox II software has predicted the following toxicological profile for Murrayanine[3]:
| Endpoint | Prediction | Predicted LD₅₀ (mg/kg) | Predicted Toxicity Class |
| Hepatotoxicity | Slightly Active | 1190 | 4 |
| Carcinogenicity | Inactive | ||
| Immunotoxicity | Active | ||
| Mutagenicity | Highly Inactive | ||
| Cytotoxicity | Highly Inactive |
Toxicity Class is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), where Class 4 is "Harmful if swallowed".
Toxicity of Murraya koenigii Extracts
Studies on the extracts of Murraya koenigii provide some context for the potential in vivo effects of its constituents, including Murrayanine.
-
A methanolic extract of M. koenigii leaves showed an LD₅₀ of 316.23 mg/kg in rats, causing liver inflammation at higher doses.[4]
-
Another study reported the LD₅₀ of an M. koenigii leaf extract to be 200 mg/kg/day, with a recommendation that the safest dose should not exceed 50 mg/kg/day.[4]
-
In a 28-day repeated dose study in rats, an ethanolic extract of M. koenigii leaves at doses of 300 and 500 mg/kg did not produce significant toxic effects. However, at 900 mg/kg, congestion, hemorrhage, and lymphocyte infiltration were observed.[4]
It is important to note that these studies were conducted on crude extracts, and the observed toxicity cannot be attributed solely to Murrayanine.
Genotoxicity and Mutagenicity
An in silico prediction suggests that Murrayanine is "Highly Inactive" in terms of mutagenicity.[3] However, to date, no experimental studies using standard genotoxicity assays (e.g., Ames test, micronucleus assay) on purified Murrayanine have been found in the public domain.
Pharmacokinetics (ADME)
Detailed in vivo pharmacokinetic studies on Murrayanine are currently lacking. However, in silico predictions provide some insights into its potential ADME properties.
-
Absorption: In silico models predict high gastrointestinal absorption for Murrayanine.[5]
-
Distribution: It is predicted that Murrayanine may not be a P-glycoprotein substrate.[5] Predictions on its ability to cross the blood-brain barrier are not consistently reported.
-
Metabolism: In silico analysis suggests that Murrayanine may be an inhibitor of cytochrome P450 enzymes, specifically CYP2C19.[5] Inhibition of CYP enzymes could lead to drug-drug interactions.
-
Excretion: No data is currently available on the excretion of Murrayanine.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Murrayanine's biological activity, particularly its cytotoxic effects, involves the modulation of specific signaling pathways.
Caption: Proposed pathway of Murrayanine-induced apoptosis in cancer cells.
Caption: Inhibition of p38 MAPK phosphorylation by Murrayanine.
Experimental Workflows
Caption: Experimental workflow for determining the IC₅₀ of Murrayanine.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from studies investigating the cytotoxic effects of Murrayanine on A549 cells.[1]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of Murrayanine (e.g., 0, 9, 18, 36 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
Apoptosis Assay by Staining
This protocol describes a method for the qualitative assessment of apoptosis using fluorescent dyes.[1]
-
Cell Culture and Treatment: Grow A549 cells in 6-well plates and treat with desired concentrations of Murrayanine for 24 hours.
-
Cell Staining: Detach and collect the cells. Stain the cells with a solution of acridine orange and ethidium bromide, or with DAPI (4′,6-diamidino-2-phenylindole).
-
Microscopic Examination: Place the stained cell suspension on a glass slide, cover with a coverslip, and examine under a fluorescent microscope to observe morphological changes indicative of apoptosis (e.g., chromatin condensation, nuclear fragmentation).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of Murrayanine on the cell cycle.[1]
-
Cell Treatment: Treat A549 cells with different concentrations of Murrayanine for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The available data suggests that Murrayanine exhibits selective cytotoxicity towards cancer cells in vitro, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action appears to involve the generation of reactive oxygen species and modulation of the p38 MAPK signaling pathway. While in silico predictions suggest a moderate acute toxicity profile, there is a notable absence of in vivo safety, toxicity, and pharmacokinetic data.
For a comprehensive understanding of Murrayanine's safety profile for potential therapeutic development, the following studies are recommended:
-
Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to determine LD₅₀, NOAEL (No-Observed-Adverse-Effect Level), and target organ toxicities.
-
A full panel of genotoxicity and mutagenicity assays to confirm the in silico predictions.
-
In vivo pharmacokinetic (ADME) studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Safety pharmacology studies to assess potential effects on major organ systems.
References
- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrayanine | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Coumurrayin: Molecular Characteristics, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumurrayin, a naturally occurring coumarin derivative, presents a promising scaffold for therapeutic agent development. This technical guide provides a comprehensive overview of its molecular properties, known biological activities, and associated signaling pathways. Detailed experimental protocols relevant to the study of coumarins are also presented to facilitate further research and drug discovery efforts centered on this compound.
Core Molecular Data
This compound is chemically identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₁₆H₁₈O₄ | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| IUPAC Name | 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | [1] |
| CAS Number | 17245-25-9 | [1] |
Biological Activities and Signaling Pathways
While specific high-throughput screening data on this compound is not extensively available in public literature, the broader class of coumarins, to which it belongs, has been the subject of numerous studies. These studies reveal a wide range of pharmacological activities, primarily centered around anti-inflammatory and anticancer effects. The biological activities of coumarins are attributed to their ability to modulate various cellular signaling pathways.
Anti-inflammatory Activity
Coumarins are recognized for their potent anti-inflammatory properties, which are mediated through several key mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.
-
Modulation of Inflammatory Signaling Pathways: Coumarins have been shown to influence major inflammatory signaling cascades, including:
-
NF-κB Signaling: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines, coumarins can suppress the inflammatory response.
-
MAPK Signaling: Coumarins can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory mediators.
-
Nrf2 Activation: Some coumarins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, which in turn can mitigate inflammation.[2]
-
A simplified representation of the anti-inflammatory signaling pathways modulated by coumarins is depicted below.
References
Unveiling the Three-Dimensional Architecture of Coumurrayin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a naturally occurring coumarin, has garnered interest within the scientific community due to its potential biological activities, a common trait among the broader coumarin family of compounds.[1][2] Understanding the precise three-dimensional structure of this molecule is paramount for elucidating its mechanism of action, predicting its interactions with biological targets, and guiding the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the three-dimensional structure of this compound, based on single-crystal X-ray diffraction data. It further details the generalized experimental protocols employed in the structure elucidation of coumarins and presents a typical workflow for such investigations.
Three-Dimensional Structure of this compound
The definitive three-dimensional structure of this compound was determined by X-ray crystallography.[3] The molecule, systematically named 5,7-dimethoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, possesses the chemical formula C16H18O4.[3]
The crystal structure analysis reveals several key architectural features:
-
Planar Coumarin Nucleus: The core of the molecule, the coumarin ring system, is planar. This planarity is a characteristic feature of many simple coumarin derivatives.[3]
-
Coplanar Methoxy Groups: The methoxy groups attached at positions C5 and C7 of the benzopyran ring are coplanar with the coumarin moiety.[3] This coplanarity influences the electronic distribution within the aromatic system.
-
Side Group Orientation: The 3-methyl-2-butenyl (prenyl) side group, located at position C8, is also planar. This side group is oriented at a significant angle of 108.29 (7)° with respect to the plane of the coumarin nucleus.[3] This dihedral angle is a critical determinant of the overall molecular shape and its potential steric interactions with binding partners.
-
Intermolecular Interactions: The crystal packing of this compound is stabilized by van der Waals forces.[3]
Crystallographic Data Summary
The following table summarizes the key crystallographic data for this compound.[3]
| Parameter | Value |
| Chemical Formula | C16H18O4 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.339 (2) |
| b (Å) | 11.234 (2) |
| c (Å) | 15.631 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1464.2 (5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.247 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.116 |
| Data/restraints/parameters | 1435 / 0 / 182 |
Experimental Protocols
The determination of the three-dimensional structure of a natural product like this compound involves a series of sophisticated experimental techniques. While the specific parameters for the this compound study are detailed in the cited publication, this section provides a generalized overview of the key methodologies.[3]
X-Ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule.[4]
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-rays. For the this compound study, an Enraf-Nonius CAD-4 diffractometer was utilized.[3]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. Software such as SIR or SHELXS is commonly employed for this purpose.[3]
-
Structure Refinement: The initial structural model is refined by least-squares methods, minimizing the difference between the observed and calculated structure factors. This process refines the atomic positions, and thermal parameters. Software like SHELXL or MolEN is used for refinement.[3]
-
Visualization: The final, refined structure is visualized using software like ORTEP or Mercury to generate graphical representations of the molecule, including atomic displacement ellipsoids.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule in solution, providing information about the connectivity and spatial arrangement of atoms.[5][6] While specific NMR data for this compound is not publicly available, the following describes a typical approach for a coumarin derivative.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) and placed in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For coumarins, characteristic signals are observed for the aromatic protons and any substituent protons.[7][8][9]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and chemical environment.[10]
-
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton and the placement of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the structure elucidation of a natural product like this compound.
Caption: A generalized workflow for the isolation and structure elucidation of natural products.
Conclusion
The three-dimensional structure of this compound, as determined by X-ray crystallography, reveals a planar coumarin system with a significantly angled prenyl side chain. This precise structural information is fundamental for understanding its physicochemical properties and potential biological activities. The experimental methodologies outlined in this guide, particularly X-ray crystallography and NMR spectroscopy, represent the cornerstone techniques for the structural elucidation of novel natural products. For drug development professionals, this detailed structural knowledge provides a critical starting point for computational modeling, structure-activity relationship studies, and the design of new coumarin-based therapeutic agents.
References
- 1. Coumarin(91-64-5) 13C NMR spectrum [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbino.com [jbino.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Coumarin(91-64-5) 1H NMR [m.chemicalbook.com]
- 8. Coumarin 120(26093-31-2) 1H NMR [m.chemicalbook.com]
- 9. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Coumurrayin and its Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
For researchers in drug discovery and medicinal chemistry, the coumarin scaffold represents a privileged structure due to its wide range of biological activities. Coumurrayin, a naturally occurring prenylated coumarin, and its derivatives have garnered significant interest for their potential therapeutic applications. This document provides detailed methodologies for the synthesis of this compound and strategies for the preparation of its derivatives, aimed at facilitating further research and development in this area.
Introduction
This compound (5,7-dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one) is a natural product that has been the subject of synthetic interest. The core of this compound is a 5,7-dimethoxycoumarin moiety, which is a common scaffold in a variety of bioactive natural products. The synthesis of this compound and its derivatives allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary synthetic strategies involve the initial construction of the coumarin nucleus followed by the introduction of the prenyl group, or the synthesis of a prenylated precursor prior to coumarin ring formation.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with the formation of the 5,7-dimethoxycoumarin core, followed by regioselective prenylation. A key step in many reported syntheses is the Claisen rearrangement of an O-prenylated coumarin precursor.
Part 1: Synthesis of 5,7-Dimethoxycoumarin
A common method for the synthesis of the 5,7-dimethoxycoumarin scaffold is the Pechmann condensation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxy-6-hydroxybenzaldehyde (1.0 eq) in dimethyl carbonate.
-
Addition of Base: Carefully add sodium hydride (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux at 135°C for 30 minutes.
-
Work-up: After cooling, the mixture is filtered. The resulting solid is dissolved in water, and the pH is adjusted to 5-6 with 2M HCl to precipitate the product.
-
Purification: The crude product is collected by filtration, redissolved in ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5,7-dimethoxycoumarin.[1]
Part 2: Synthesis of this compound via Claisen Rearrangement
The introduction of the prenyl group at the C8 position is typically achieved through a Claisen rearrangement of an O-prenylated precursor.
Experimental Protocol:
-
O-Prenylation of a Phenolic Precursor: A suitable 7-hydroxycoumarin precursor is reacted with a prenylating agent, such as prenyl bromide, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the 7-O-prenyl ether.
-
Claisen Rearrangement: The purified 7-O-prenyl ether is then heated in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether). The[2][2]-sigmatropic rearrangement occurs, leading to the migration of the prenyl group to the C8 position to form the C-prenylated coumarin.
-
Methylation (if necessary): If the starting material was a dihydroxycoumarin, the remaining free hydroxyl groups are methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
Synthesis of this compound Derivatives
The versatile coumarin scaffold allows for derivatization at several positions, primarily at the C3 and C4 positions of the pyrone ring, as well as modifications of the prenyl side chain.
Application Note: Derivatization Strategies
-
C3-Position Modification: The C3 position can be functionalized through various reactions. For instance, Vilsmeier-Haack reaction on 4-hydroxycoumarins can introduce a formyl group, which can be a precursor for various other functionalities. Knoevenagel condensation of 2-hydroxybenzaldehydes with active methylene compounds is a common route to 3-substituted coumarins.
-
C4-Position Modification: The C4 position can be substituted by employing different B-ketoesters in the Pechmann condensation. For example, using ethyl benzoylacetate instead of ethyl acetoacetate will result in a 4-phenylcoumarin derivative.
-
Prenyl Group Modification: The double bond in the prenyl side chain of this compound is susceptible to various transformations, such as epoxidation, dihydroxylation, or hydrogenation, leading to a range of derivatives with potentially altered biological activities.
Experimental Protocol: Example of C3-Bromination
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and saturated sodium thiosulfate solution to remove any unreacted bromine. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of this compound and related derivatives, as reported in the literature for analogous reactions.
| Reaction Step | Starting Material(s) | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pechmann Condensation | 2,4-dimethoxy-6-hydroxybenzaldehyde, Dimethyl carbonate | 5,7-Dimethoxycoumarin | NaH | - | 135 | 0.5 | Not specified |
| O-Prenylation | 7-Hydroxycoumarin, Prenyl bromide | 7-O-Prenylcoumarin | K2CO3 | Acetone | Reflux | 4-6 | 85-95 |
| Claisen Rearrangement | 7-O-Prenylcoumarin | 8-Prenyl-7-hydroxycoumarin | - | N,N-diethylaniline | 180-210 | 2-4 | 60-80 |
| C3-Bromination | Coumarin | 3-Bromocoumarin | NBS | CCl4 | Reflux | 1-2 | >90 |
Signaling Pathways and Experimental Workflows
Coumarin derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. Notably, they have been implicated in the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and the inhibition of the pro-inflammatory NF-κB pathway.[3]
Nrf2 Signaling Pathway Activation by this compound Derivatives
Caption: Activation of the Nrf2 antioxidant pathway by this compound derivatives.
Experimental Workflow for Synthesis and Derivatization
Caption: General workflow for the synthesis and derivatization of this compound.
References
Application Notes and Protocols for HPLC Analysis of Coumurrayin
This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Coumurrayin, a prenylated coumarin of significant interest to researchers in natural product chemistry and drug development. The protocols are designed for researchers, scientists, and professionals involved in the analysis of plant extracts and pharmaceutical preparations.
Introduction
This compound is a naturally occurring prenylated coumarin found in various plant species, notably from the genus Murraya, such as Murraya paniculata (Orange Jasmine). Its biological activities make it a compound of interest for pharmacological studies. Accurate and reliable quantitative analysis is crucial for this research. The primary method described here is a reverse-phase HPLC (RP-HPLC) method with UV detection, which is a robust and widely used technique for the analysis of coumarins.
Method 1: High-Resolution Analysis of Prenylated Coumarins
This method is adapted from established protocols for O-prenylated coumarins and is optimized for high resolution and sensitivity.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic Acid in Water B) 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start with 70% A, linear gradient to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 20 µL |
Experimental Protocol: Method 1
1. Reagent and Standard Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
This compound Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (70:30, Mobile Phase A:B).
2. Sample Preparation (from Murraya paniculata leaves):
-
Extraction:
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Sonically disrupt the mixture in an ultrasonic bath for 30 minutes at room temperature.[1]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared working standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method 2: General Purpose Isocratic Analysis
This method provides a simpler, isocratic approach suitable for routine quality control or when high-resolution separation from other coumarins is not required.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
Experimental Protocol: Method 2
1. Reagent and Standard Preparation:
-
Mobile Phase: Prepare a 70:30 (v/v) mixture of HPLC-grade methanol and water. Degas the solution before use.
-
Standard Preparation: Follow the same procedure as in Method 1 for preparing stock and working standards, using the 70:30 methanol:water mixture as the diluent.
2. Sample Preparation:
-
Follow the same extraction and filtration procedure as described in Method 1.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the isocratic mobile phase until a stable baseline is achieved.
-
Perform the analysis as described in steps 2-5 of the HPLC Analysis section for Method 1.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC analysis of coumarins, which can be expected for this compound analysis. These values should be determined for each specific laboratory setup.
| Parameter | Method 1 (Expected) | Method 2 (Expected) |
| Linearity Range | 1 - 100 µg/mL | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from plant material.
References
Coumurrayin: Applications in Cell Biology Research
A Detailed Overview of its Potential in Anti-Cancer, Anti-Inflammatory, and Neuroprotective Studies
Coumurrayin, a natural coumarin found in plants of the Murraya genus, such as Murraya paniculata, is a member of a large class of benzopyrone compounds that have garnered significant interest in the scientific community. While research specifically on this compound is limited, the broader family of coumarins has been extensively studied for a wide range of biological activities. This document provides an overview of the known information on this compound and detailed application notes and protocols for representative coumarins in key areas of cell biology research: oncology, inflammation, and neuroscience.
I. This compound: Current State of Research
This compound has been identified as 5,7-dimethoxy-8-(3-methyl-2-oxobutyl)coumarin[1]. Studies on the biological activity of this compound itself are not extensive. However, extracts from Murraya paniculata, which contain this compound and other related coumarins, have shown promise in preclinical studies. For instance, an extract of Murraya paniculata was found to down-regulate the expression of Epithelial Cell Adhesion Molecule (EpCAM), a protein often overexpressed in cancer cells, suggesting a potential role in cancer metastasis prevention.
Due to the limited specific data on this compound's effects in cell-based assays for cancer, inflammation, and neuroprotection, the following sections will focus on well-studied representative coumarins to provide a practical guide for researchers interested in exploring the potential of this compound and related compounds.
II. Application Note 1: Anti-Cancer Activity of Coumarins
Coumarins have demonstrated significant potential as anti-cancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival and growth.
Key Mechanisms of Action:
-
Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2[2][3].
-
Cell Cycle Arrest: Coumarins can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, commonly at G0/G1 or G2/M, preventing uncontrolled cell division[4].
-
Inhibition of Signaling Pathways: A primary mode of action for many coumarins is the inhibition of pro-survival signaling pathways that are often dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway[2][3][5].
Quantitative Data: Cytotoxicity of Representative Coumarins
The cytotoxic effects of various coumarin derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Esculetin | Pancreatic Cancer Cells | Not specified | [3] |
| Pulchrin A | Ovarian Cancer Cells | 22 | [2] |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin | Prostate Cancer (PC-3) | Not specified | [3] |
| Compound 4a | Breast Cancer (MCF-7) | 8.68 | [2] |
| Compound 5h | HeLa, HepG2, H1299, HCT-116, MCF-7 | 18.1 - 32.6 | [3] |
| Compound 5m | HeLa, HepG2, H1299, HCT-116, MCF-7 | 29.3 - 42.1 | [3] |
| Geiparvarin Analog V | Promyelocytic Leukemia (HL60) | 0.5 | [4] |
| Compound 4 | HL60 | 8.09 | [4] |
| Compound 8b | HepG2 | 13.14 | [4] |
Signaling Pathway: Coumarin Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Coumarins can inhibit this pathway at multiple points, leading to decreased cancer cell viability.
III. Application Note 2: Anti-Inflammatory Properties of Coumarins
Coumarins exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Key Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Coumarins can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation, in stimulated macrophages[6].
-
Reduction of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be significantly reduced by coumarin treatment[6].
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a master regulator of inflammation. Coumarins have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes[7][8].
Signaling Pathway: Coumarin Modulation of the NF-κB Pathway
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Coumarins can interfere with this process, often by preventing the degradation of IκBα.
IV. Application Note 3: Neuroprotective Potential of Coumarins
Coumarins have emerged as promising candidates for the development of neuroprotective agents due to their ability to counteract several pathological processes observed in neurodegenerative diseases.
Key Mechanisms of Action:
-
Antioxidant Activity: Coumarins can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders[9][10].
-
Anti-inflammatory Effects: By inhibiting neuroinflammation, which is increasingly recognized as a critical factor in the progression of diseases like Alzheimer's and Parkinson's, coumarins can protect neurons from inflammatory damage[10].
-
Modulation of Apoptotic Pathways: Coumarins can protect neuronal cells from apoptosis by regulating the expression of key proteins involved in programmed cell death, such as the Bcl-2 family[9].
-
Activation of Pro-survival Signaling: Some coumarin derivatives have been shown to activate pro-survival signaling pathways, such as the TRKB-CREB-BDNF pathway, promoting neuronal survival and function[11].
V. Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the biological activities of coumarins. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of a coumarin compound on a cancer cell line.
Experimental Workflow: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or other coumarin derivative (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is for assessing the effect of a coumarin compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cells treated with the coumarin compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol 3: NF-κB Activity Assessment using a Luciferase Reporter Assay
This protocol describes how to measure the effect of a coumarin compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
This compound or other coumarin derivative
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with the coumarin compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a defined period (e.g., 6 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly luciferase and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity in stimulated cells with and without coumarin treatment compared to unstimulated controls.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific experimental needs and laboratory conditions. Always follow appropriate safety precautions when working with chemicals and biological materials.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one [mdpi.com]
- 9. A natural coumarin derivative esculetin offers neuroprotection on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Activity of Coumurrayin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a natural coumarin, is investigated for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms. This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound, offering insights for drug discovery and development programs.
Coumarins, as a class of phenolic compounds, are recognized for their broad spectrum of physiological effects, which are attributed to their diverse substitution patterns.[1] Many coumarin derivatives have demonstrated significant antioxidant activity in various assays.[2][3][4]
Data Presentation
As specific experimental data for the antioxidant activity of this compound is not publicly available, the following tables present a template for data acquisition and presentation based on typical results obtained for other coumarin derivatives in standard antioxidant assays.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Ascorbic Acid - Standard) |
| 10 | Data Point 1 | Data Point A |
| 25 | Data Point 2 | Data Point B |
| 50 | Data Point 3 | Data Point C |
| 100 | Data Point 4 | Data Point D |
| 250 | Data Point 5 | Data Point E |
| IC50 | Calculate from Curve | Calculate from Curve |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Trolox - Standard) |
| 10 | Data Point 1 | Data Point A |
| 25 | Data Point 2 | Data Point B |
| 50 | Data Point 3 | Data Point C |
| 100 | Data Point 4 | Data Point D |
| 250 | Data Point 5 | Data Point E |
| IC50 | Calculate from Curve | Calculate from Curve |
Table 3: Cellular Antioxidant Activity of this compound in HepG2 Cells
| Concentration (µM) | CAA (µmol of QE/100 µmol) |
| 1 | Data Point 1 |
| 5 | Data Point 2 |
| 10 | Data Point 3 |
| 25 | Data Point 4 |
| 50 | Data Point 5 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to assess the free radical scavenging ability of a compound.[5] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, a change that can be measured spectrophotometrically.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.[5]
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to achieve final concentrations ranging from 10-250 µg/mL. Prepare similar dilutions for the ascorbic acid standard.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6] The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (or Ascorbic Acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8]
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to achieve final concentrations ranging from 10-250 µg/mL. Prepare similar dilutions for the Trolox standard.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9] It utilizes a fluorescent probe, DCFH-DA, which is oxidized by intracellular ROS to the highly fluorescent DCF. Antioxidants can inhibit this oxidation.[9]
Materials:
-
This compound
-
HepG2 (human hepatocarcinoma) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Quercetin as a standard
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of this compound or Quercetin in treatment medium for 1 hour.
-
-
Probe Loading: Add DCFH-DA solution to each well and incubate for 60 minutes at 37°C.[10]
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the excess probe.
-
Add the AAPH solution to all wells except the negative control wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[10]
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound.[9]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway
Many coumarin derivatives exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds like coumarins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[10]
Caption: Keap1-Nrf2-ARE signaling pathway potentially activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antioxidant activity of this compound.
Caption: Experimental workflow for antioxidant activity testing of this compound.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. Antioxidant Activity of Coumarins | Encyclopedia MDPI [encyclopedia.pub]
- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Coumurrayin's Anticancer Effects
These application notes provide detailed protocols for key in vitro assays to investigate the anticancer properties of Coumurrayin, a natural coumarin derivative. The methodologies described are based on established techniques for assessing cytotoxicity, apoptosis, cell cycle progression, and cell migration.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to determine the cytotoxic effects of potential anticancer compounds.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[1][2] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare a series of concentrations of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data Summary:
| Cancer Cell Line | This compound Derivative | IC50 Value (µM) | Reference |
| A549 | Compound 5d | 0.70 ± 0.05 | [3] |
| KB | Compound 6e | 0.39 ± 0.07 | [3] |
| MG63 | Compound 5q | 5.06 ± 0.25 | [4] |
| TPC-1 | 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | Varies | [2] |
| TPC-1 | 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | Varies | [2] |
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Application Note: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[5][6][7] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[8]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[9] At least 10,000 events should be collected for each sample.[10]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary:
| Cell Line | This compound Derivative | Treatment | Apoptotic Cells (%) | Reference |
| MG63 | Compound 5q | 1.25 µM for 24h | 27.7 | [4] |
| MG63 | Compound 5q | 2.5 µM for 24h | 35.5 | [4] |
| MG63 | Compound 5q | 5 µM for 24h | 65.8 | [4] |
| HL-60 | Compound 1 (30 µM) | 12h, 18h, 24h | Varies | [1] |
| HL-60 | Compound 2 (30 µM) | 12h, 18h, 24h | Varies | [1] |
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis
Application Note: The cell cycle is a series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. Cancer is characterized by uncontrolled cell proliferation, often due to dysregulation of the cell cycle. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell division.[11] Cell cycle analysis using propidium iodide (PI) staining of DNA is a common method to investigate the effect of a compound on cell cycle progression.
Experimental Protocol:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[10]
-
Cell Harvesting: Harvest the cells by trypsinization and wash once with ice-cold PBS.[10]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at -20°C for at least 2 hours or overnight.[10]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[2][12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[12] The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.
Quantitative Data Summary:
| Cell Line | This compound Derivative | Treatment | Effect on Cell Cycle | Reference |
| TPC-1 | Coumarin 2k | Varies | G2/M arrest | [2][12] |
| TPC-1 | Coumarin 2h | Varies | G2/M arrest | [2][12] |
| HeLa | Coumarin | IC50 of 54.2 µM | G0/G1 arrest | [11] |
| OVCAR-3 | RKS262 | Sub-cytotoxic doses | G2 phase delay | [13] |
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Cell Migration and Invasion Assays (Transwell Assay)
Application Note: Cell migration and invasion are critical processes in cancer metastasis.[14] The Transwell assay, also known as the Boyden chamber assay, is a common method to study cell migration and invasion in vitro. For the migration assay, cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For the invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) material, such as Matrigel, which the cells must degrade and penetrate to migrate to the lower chamber.[15][16]
Experimental Protocol:
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and incubate at 37°C for 1 hour to allow for gelling.[15] For migration assays, this step is omitted.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.[17]
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15][17]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration or invasion (e.g., 16-24 hours).[17]
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15][17]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde, and then stain with a solution such as crystal violet or DAPI.[15]
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Quantitative Data Summary:
The results of migration and invasion assays are typically presented as the percentage of migrating or invading cells relative to a control, or as representative images.
Experimental Workflow:
Caption: Workflow of the Transwell migration and invasion assay.
Signaling Pathway Analysis
Application Note: Coumarins have been reported to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[5][14][18] Key pathways include the PI3K/Akt/mTOR and NF-κB pathways. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action. Western blotting is a common technique to analyze the expression and phosphorylation status of key proteins in these pathways.
Signaling Pathway Diagram:
References
- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 4. Design, Synthesis, and Antiproliferative Evaluation of Novel Coumarin/2-Cyanoacryloyl Hybrids as Apoptosis Inducing Agents by Activation of Caspase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. corning.com [corning.com]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
Application Notes and Protocols: Developing Drug Delivery Systems for Coumurrayin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone lactones found widely in nature, exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anticoagulant effects.[1][2] Coumurrayin, as a member of this family, holds significant therapeutic promise. However, its clinical translation is often hampered by poor aqueous solubility and low bioavailability, which limits its efficacy.[3]
These application notes provide a comprehensive guide to developing and characterizing advanced drug delivery systems for this compound. By encapsulating this compound within lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Liposomes, it is possible to overcome solubility challenges, enhance stability, and improve its therapeutic index.
The following sections detail the rationale, experimental protocols, and characterization methods for creating effective this compound formulations.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for designing an effective drug delivery system. The data presented below for the parent compound, coumarin, serves as a foundational reference.
| Property | Value | References |
| Molecular Formula | C₉H₆O₂ | [4] |
| Molecular Weight | 146.14 g/mol | [4] |
| Appearance | Colorless crystalline solid | [4] |
| Melting Point | 68-70 °C | [5] |
| Boiling Point | 303 °C | [5] |
| Solubility | Poorly soluble in water. Soluble in ethanol, ether, chloroform, and oils. | [5][6][7] |
| log P | 1.39 | [6] |
Formulation Strategies for this compound
Given its hydrophobic nature, lipid-based nanoparticles are a highly suitable strategy for the delivery of this compound. These systems can encapsulate lipophilic drugs within a lipid core, protecting them from degradation and improving their pharmacokinetic profile.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from lipids that are solid at room and body temperature. They offer advantages like high stability, controlled release, and the ability to be produced without harsh organic solvents.[8][9]
Liposomes
Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. The thin-film hydration method is a common and straightforward technique for their preparation.[10][11][12]
Experimental Workflow
The following diagram outlines the general workflow for the development and characterization of this compound-loaded nanoparticles.
Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-shear homogenization and ultrasonication method.[8][13]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Polysorbate 80, Soy lecithin)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating plate
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it 5-10 °C above its melting point. Add the predetermined amount of this compound to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a hot oil-in-water pre-emulsion.
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to probe sonication for 5-15 minutes.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The cooling process will cause the lipid to recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4 °C for further analysis.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method, a robust and widely used technique for liposome formulation.[12][14][15]
Materials:
-
This compound
-
Phospholipid (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature. A thin, dry lipid film will form on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the aqueous buffer (pre-heated to above the lipid's transition temperature) to the flask. Agitate the flask by hand or on a mechanical shaker until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator (in pulses to avoid overheating) or a bath sonicator until the milky suspension becomes translucent.
-
Size Homogenization (Extrusion - Optional): For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Purification: To remove unencapsulated this compound, centrifuge the liposome suspension and resuspend the pellet in fresh buffer.
-
Storage: Store the final liposome formulation at 4 °C.
Characterization of Nanoparticle Formulations
Proper characterization is essential to ensure the quality and efficacy of the developed drug delivery system.
| Parameter | Method | Typical Values for Coumarin Formulations | References |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm (PDI < 0.3) | [8] |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -30 mV | [8] |
| Encapsulation Efficiency (%) | Centrifugation / Spectrophotometry | 40% - 80% | [8] |
| Drug Loading (%) | Centrifugation / Spectrophotometry | 1% - 10% | [8] |
Protocol 3: Determination of Encapsulation Efficiency (EE%)
-
Place a known volume of the nanoparticle dispersion into a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30-60 minutes to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
Calculate the EE% using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release profile of this compound from the nanoparticles.[16][17][18]
Materials:
-
This compound-loaded nanoparticle dispersion
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to ensure sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known volume (e.g., 1-2 mL) of the this compound-loaded nanoparticle dispersion into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag in a larger container with a known volume of release medium (e.g., 50-100 mL).
-
Place the entire setup in a shaking water bath set at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Efficacy Evaluation
Protocol 5: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the this compound formulations on cancer cell lines.[19][20][21][22]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of free this compound, blank nanoparticles, and this compound-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Cell Viability % = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Mechanism of Action: Relevant Signaling Pathways
Coumarins are known to exert their anticancer effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for rational drug design and development.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell survival, proliferation, and growth. Many coumarin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1][23][24][25][26]
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 25. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Hydroxycoumarin in the Synthesis of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxycoumarin is a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of novel compounds with significant biological activities.[1] Although the specific term "coumurrayin" did not yield targeted results, the 4-hydroxycoumarin core is central to a vast class of derivatives with profound pharmacological effects. This document provides detailed application notes and protocols for the synthesis and evaluation of 4-hydroxycoumarin derivatives, focusing on their well-established roles as anticoagulants and emerging potential as antimicrobial agents.
Synthesis of 4-Hydroxycoumarin Derivatives
The synthesis of the 4-hydroxycoumarin nucleus and its subsequent derivatization can be achieved through several established methods. The Pechmann condensation is a classic and widely used method for synthesizing the core structure.[2][3]
Experimental Protocol 1: Synthesis of 4-Hydroxycoumarin via Pechmann Condensation
This protocol describes the synthesis of the foundational 4-hydroxycoumarin molecule.
Materials:
-
Phenol
-
Malonic acid
-
Anhydrous zinc chloride (ZnCl₂)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine phenol (1.0 mmol) and malonic acid (1.0 mmol).
-
Carefully add anhydrous zinc chloride (2.0 mmol) and phosphorus oxychloride (a few drops) to the mixture.
-
Heat the reaction mixture at 65-70°C for 4-5 hours with constant stirring.
-
After cooling to room temperature, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxycoumarin.[4]
Experimental Protocol 2: One-Pot Synthesis of 3-Substituted 4-Hydroxycoumarin Derivatives
This protocol details a modern, efficient one-pot synthesis for creating functionalized 4-hydroxycoumarin derivatives.[5]
Materials:
-
4-Hydroxycoumarin
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, place 4-hydroxycoumarin (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), and the active methylene compound (0.5 mmol).
-
Add anhydrous ethanol (2 mL) as the solvent.
-
Seal the vial and irradiate in a microwave reactor for 30 minutes at 100°C.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates out of the solution and can be purified by simple filtration and washing with cold ethanol, avoiding the need for column chromatography.[5]
Experimental Protocol 3: Synthesis of Warfarin
This protocol outlines the synthesis of the well-known anticoagulant, warfarin, through a Michael addition.[6][7]
Materials:
-
4-Hydroxycoumarin
-
Benzalacetone
-
Pyridine or an ionic liquid (e.g., [bmim]Br)
-
Water
-
Ethyl acetate
Procedure:
-
A mixture of 4-hydroxycoumarin (1 mmol) and benzalacetone (1 mmol) is prepared.
-
The reaction can be carried out in a solvent like water with reflux for 4-8 hours, or in a basic catalyst like pyridine.[7]
-
Alternatively, for a greener approach, an ionic liquid such as [bmim]Br (1 mmol) can be used as both solvent and catalyst at room temperature for 5 hours.[6]
-
After the reaction, water is added, and the product is extracted with ethyl acetate.[6]
-
The organic layer is then dried and the solvent evaporated to yield warfarin.
Biological Activities and Data Presentation
4-Hydroxycoumarin derivatives have been extensively studied for their biological activities, most notably as anticoagulants and, more recently, as antimicrobial agents.
Anticoagulant Activity
The anticoagulant effect of 4-hydroxycoumarin derivatives is primarily mediated through the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the vitamin K cycle.[8] This inhibition leads to a depletion of the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors.
Table 1: Anticoagulant Activity of Selected 4-Hydroxycoumarin Derivatives
| Compound | Target | IC₅₀ (μM) | Prothrombin Time (PT) in seconds | Reference |
|---|---|---|---|---|
| Warfarin | VKOR | 0.4 | 14.60 | [9][10] |
| Difenacoum | VKOR | - | - | [9] |
| Brodifacoum | VKOR | - | - | [9] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | - | - | 21.30 | [10] |
| 3-(p-azidobenzyl)-4-hydroxycoumarin | - | 0.066 | - |[11] |
Antimicrobial Activity
Several novel 4-hydroxycoumarin derivatives have demonstrated promising activity against various bacterial strains, particularly Gram-positive bacteria.
Table 2: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | 0.25 | [12] |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | 0.5 | [12] |
| Compound 7f (a 7-hydroxycoumarin derivative) | Bacillus subtilis | 8 | [13] |
| Compound 4a (a 4-aminocoumarin derivative) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.09 - 25 | [14] |
| Compound 4b (a 4-aminocoumarin derivative) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.09 - 25 | [14] |
| Compound 4h (a 4-aminocoumarin derivative) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.09 - 25 | [14] |
| Compound 4j (a 4-aminocoumarin derivative) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.09 - 25 |[14] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: Inhibition of the Vitamin K Cycle
The following diagram illustrates the vitamin K cycle and the point of inhibition by 4-hydroxycoumarin anticoagulants like warfarin.
Caption: Inhibition of the Vitamin K cycle by Warfarin.
Experimental Workflow: Synthesis and Biological Evaluation
This diagram outlines the general workflow from the synthesis of 4-hydroxycoumarin derivatives to their biological evaluation.
Caption: General workflow for synthesis and evaluation.
References
- 1. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
- 2. Preparation: Warfarin, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. sciepub.com [sciepub.com]
- 5. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthesis [ch.ic.ac.uk]
- 8. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 11. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 12. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Dissolving Coumurrayin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving and utilizing Coumurrayin, a naturally occurring coumarin compound, in cell culture experiments. The following protocols and data are intended to ensure accurate, reproducible, and effective experimental outcomes.
Introduction to this compound
This compound (5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one) is a coumarin derivative with various reported biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Like many coumarins, this compound is a hydrophobic molecule, which necessitates careful consideration of the solvent and preparation methods for its use in aqueous cell culture environments.
Solubility of this compound
Properly dissolving this compound is critical for its biological activity and to avoid precipitation in cell culture media.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications.[5] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone, but these are not suitable for direct use in cell culture.[5]
General Considerations for DMSO Usage:
-
Use high-purity, sterile DMSO.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to most cell lines.[6] A final concentration of 0.1% DMSO is often preferred to avoid solvent-induced effects.[6][7]
Quantitative Data Summary: Bioactivity of Coumarin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various coumarin derivatives in different cell lines and assays. This data provides a reference for the expected potency of coumarin compounds and can guide the selection of appropriate working concentrations for this compound.
| Compound/Derivative Class | Cell Line / Assay | Biological Activity | IC₅₀ Value (µM) |
| Coumarin-Thiazole Hybrid (44a) | HepG2 | Anticancer | 3.74 ± 0.02 |
| Coumarin-Thiazole Hybrid (44b) | MCF-7 | Anticancer | 4.03 ± 0.02 |
| Coumarin-Thiazole Hybrid (44c) | HepG2 | Anticancer | 3.06 ± 0.01 |
| Coumarin-Thiazole Hybrid (44c) | MCF-7 | Anticancer | 4.42 ± 0.02 |
| 7-hydroxy-4-methylcoumarin derivative (IV) | HepG2 | Anticancer | 4.67 ± 0.78 (µg/mL) |
| Coumarin Derivative (8b) | HepG2 | Anticancer | 13.14 |
| Coumarin Derivative (8b) | MCF-7 | Anticancer | 7.35 |
| Coumarin Derivative (8b) | A549 | Anticancer | 4.63 |
| Coumarin Derivative (4) | HL60 | Anticancer | 8.09 |
| Coumarin Derivative (4) | MCF-7 | Anticancer | 3.26 |
| Coumarin Derivative (4) | A549 | Anticancer | 9.34 |
| Daphnetin | LTB₄ Inhibition | Anti-inflammatory | 1 - 75 |
| Fraxetin | LTB₄ Inhibition | Anti-inflammatory | 1 - 75 |
| Esculetin | LTB₄ Inhibition | Anti-inflammatory | 1 - 75 |
| Coumarin Derivative (14b) | LPS-induced Macrophages | Anti-inflammatory (TNF-α inhibition) | 5.32 (EC₅₀) |
| 3-Thiazolyl Coumarins | In vitro assay | Anti-inflammatory | 5.2 ± 0.2 (µg/mL) |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration for cell culture experiments.
Materials:
-
This compound powder (MW: 274.31 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Weighing this compound:
-
In a sterile microcentrifuge tube, accurately weigh out approximately 2.74 mg of this compound powder using an analytical balance. Record the exact weight.
-
-
Calculating DMSO Volume:
-
Calculate the precise volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / 274.31 g/mol ) / 0.010 mol/L * 1,000,000 µL/L
-
For 2.74 mg of this compound, you will need 1000 µL (1 mL) of DMSO.
-
-
Dissolving this compound:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage, store at -80°C.
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Procedure:
-
Thaw Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution in Cell Culture Medium:
-
Dilute the 10 mM stock solution directly into your pre-warmed cell culture medium.
-
Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix the working solution thoroughly by gentle pipetting before adding it to your cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of NF-κB Signaling Pathway by Coumarins
Many coumarin derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for assessing the bioactivity of this compound in cell culture.
Caption: General experimental workflow for this compound bioactivity assays.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application of Scopoletin in Medicinal Chemistry: A Focus on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopoletin, a naturally occurring coumarin, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] This document provides detailed application notes and protocols for investigating the anticancer activities of scopoletin, with a specific focus on its effects on cervical cancer cell lines. Scopoletin exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell invasion, primarily through the modulation of the PI3K/Akt signaling pathway.[1][4][5]
Quantitative Data Summary
The cytotoxic activity of scopoletin has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 7.5 µM | [5][6][7] |
| C33A | Cervical Cancer | 25 µM | [8] |
| A549 | Lung Carcinoma | ~16 µg/mL | [1][8] |
| PC3 | Prostate Adenocarcinoma | 157 ± 25 mg/L | [9][10] |
| PAA | Not Specified | 154 ± 51 mg/L | [9][10] |
| HeLa | Cervical Cancer | 294 ± 100 mg/L | [9][10] |
| HCvEpC (Normal Cells) | Normal Cervical Epithelial | 90 µM | [6][7] |
Signaling Pathway and Mechanism of Action
Scopoletin's primary mechanism of anticancer action in cervical cancer cells involves the inhibition of the PI3K/Akt signaling pathway.[1][4][5] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest at the G2/M checkpoint.[5][6]
Caption: Scopoletin's anticancer mechanism.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of scopoletin on cancer cells.
Materials:
-
Scopoletin
-
Cancer cell line (e.g., HeLa)
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of scopoletin in culture medium. Remove the old medium from the wells and add 100 µL of the scopoletin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve scopoletin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12] Gently shake the plate for 15 minutes.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay experimental workflow.
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This qualitative assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Scopoletin-treated and control cells
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture and treat cells with scopoletin as described in the MTT assay protocol.
-
Staining: Prepare a staining solution by mixing AO and EB solutions (e.g., 1:1 ratio).
-
Add a small volume of the AO/EB staining solution to the cell suspension or directly to the adherent cells on a slide.
-
Visualization: Immediately observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol allows for the semi-quantitative analysis of protein expression levels involved in the PI3K/Akt pathway.
Materials:
-
Scopoletin-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Scopoletin demonstrates significant potential as an anticancer agent, particularly for cervical cancer. Its mechanism of action through the inhibition of the PI3K/Akt signaling pathway provides a clear rationale for its therapeutic potential. The provided protocols offer a foundation for researchers to further investigate the medicinal chemistry applications of scopoletin and other coumarin derivatives in drug discovery and development.
References
- 1. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 2. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbuon.com [jbuon.com]
- 7. researchgate.net [researchgate.net]
- 8. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of scopoletin on PC3 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. biotium.com [biotium.com]
Application Notes and Protocols for the Extraction of Coumurrayin from Plant Material
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a prenyloxycoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various plant species, particularly from the Rutaceae family such as Murraya paniculata and Clausena excavata, efficient extraction of this compound is a critical first step for further research and development. These application notes provide a comprehensive overview of established and modern techniques for the extraction of this compound from plant matrices. The included protocols are designed to guide researchers in selecting and implementing the most suitable method for their specific research needs, considering factors such as yield, purity, cost, and environmental impact.
Extraction Techniques Overview
The extraction of this compound from plant material can be achieved through several methods, ranging from conventional solvent extraction to more advanced, "green" techniques. The choice of method depends on various factors including the chemical nature of the compound, the plant matrix, and the desired scale of extraction.
Conventional Methods:
-
Soxhlet Extraction: A classic and exhaustive extraction method that utilizes continuous reflux of a solvent over the plant material. While effective, it is often time-consuming and requires significant volumes of organic solvents.[1][2]
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specified period with occasional agitation. It is less efficient than Soxhlet extraction but requires minimal specialized equipment.[3][4]
Modern "Green" Extraction Techniques:
-
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is known for its reduced extraction time, lower solvent consumption, and increased efficiency.[1][5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique offers significant advantages in terms of speed and efficiency.[1][7][8][9]
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is highly selective and environmentally friendly, as the solvent can be easily removed by depressurization, leaving a solvent-free extract.[10][11][12][13]
Data Presentation: Comparison of Extraction Techniques
The following table summarizes quantitative data from various studies on the extraction of coumarins, providing a comparative overview of different methods and their key parameters.
| Extraction Technique | Plant Material | Solvent | Key Parameters | Yield/Efficiency | Reference |
| Soxhlet Extraction | Melilotus officinalis | Petroleum Ether, Ethanol, Acetone | Continuous extraction for 2-3 days | Effective for coumarin extraction | [2] |
| Creston Apple Seeds | Water, Methanol, Chloroform, n-Hexane | Successive extraction | - | [4] | |
| Ultrasound-Assisted Extraction (UAE) | Cortex Fraxini | Deep Eutectic Solvent (Betaine/Glycerin) | 30 min extraction time, 15 mg/mL solid-liquid ratio | High extraction yields for four target coumarins | [5] |
| Angelicae Pubescentis Radix | Deep Eutectic Solvent (Betaine/Ethylene Glycol) | 59.61 min, 43.52 °C, 16.11% water content | 3.37% extraction yield | [14] | |
| Justicia pectoralis | Ethanol | Optimized using Box-Behnken design | Green, simple, and fast method | [15] | |
| Microwave-Assisted Extraction (MAE) | Melilotus officinalis | 50% v/v aqueous ethanol | Two 5 min heating cycles at 50°C | Proposed as the most efficient method based on yield/time | [1] |
| Supercritical Fluid Extraction (SFE-CO2) | Pterocaulon polystachyum | Supercritical CO2 | Optimal condition: 240 bar, 60 °C | Significant reduction in cancer cell viability of the extract | [10][12][13] |
| Pterocaulon balansae | Supercritical CO2 | - | 5.2 and 3.1 times more effective for specific coumarins compared to maceration | [11] | |
| Citrus maxima peel | Supercritical CO2 | Compared with acetone extraction | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the extraction of coumarins, which can be adapted for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Coumarins from Cortex Fraxini
Adapted from a study on green and enhanced extraction of coumarins.[5]
1. Materials and Equipment:
- Dried and powdered Cortex Fraxini
- Deep Eutectic Solvent (DES): Betaine and Glycerin (1:3 molar ratio)
- Deionized water
- Ultrasonic bath
- Centrifuge
- Analytical balance
- Filtration apparatus
2. Procedure:
- Prepare the DES by mixing betaine and glycerin in a 1:3 molar ratio and heating until a clear liquid is formed.
- Prepare a 20% aqueous solution of the DES.
- Weigh 15 mg of the powdered plant material and place it in a suitable extraction vessel.
- Add 1 mL of the 20% aqueous DES solution to achieve a solid-liquid ratio of 15 mg/mL.
- Place the extraction vessel in an ultrasonic bath.
- Perform ultrasonication for 30 minutes.
- After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
- Filter the supernatant to obtain the crude extract containing coumarins.
- The extract can then be subjected to further purification and analysis (e.g., HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of Coumarins from Melilotus officinalis
Based on a comparative study of extraction methods.[1]
1. Materials and Equipment:
- Dried and powdered flowering tops of Melilotus officinalis
- 50% (v/v) aqueous ethanol
- Microwave extraction system (closed system)
- Filtration apparatus
- Rotary evaporator
2. Procedure:
- Place a known amount of the powdered plant material into the microwave extraction vessel.
- Add the 50% aqueous ethanol solution at a specified solvent-to-solid ratio.
- Seal the vessel and place it in the microwave extractor.
- Apply two consecutive heating cycles of 5 minutes each, maintaining the temperature at 50°C.
- After the extraction is complete, allow the vessel to cool to room temperature.
- Filter the extract to remove the solid plant material.
- Concentrate the filtrate using a rotary evaporator to obtain the crude coumarin extract.
- The crude extract can be further purified using chromatographic techniques.
Protocol 3: Supercritical Fluid Extraction (SFE) of Coumarins from Pterocaulon polystachyum
Derived from a study on sustainable exploitation of native plants.[10][12][13]
1. Materials and Equipment:
- Dried and ground aerial parts of Pterocaulon polystachyum
- Supercritical fluid extractor
- High-purity carbon dioxide (CO2)
- Collection vessel
2. Procedure:
- Load the ground plant material into the extraction vessel of the SFE system.
- Pressurize the system with CO2 to the desired pressure (e.g., 240 bar).
- Heat the extraction vessel to the set temperature (e.g., 60°C).
- Allow the supercritical CO2 to flow through the plant material for a specified duration.
- The extracted compounds are carried by the supercritical fluid to a separator.
- In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.
- Collect the precipitated extract from the collection vessel.
- The solvent-free extract is then ready for analysis and further processing.
Visualization of Workflows and Relationships
General Experimental Workflow for this compound Extraction
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from plant material.
References
- 1. Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Green and enhanced extraction of coumarins from Cortex Fraxini by ultrasound-assisted deep eutectic solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vjol.info.vn [vjol.info.vn]
- 9. Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018 | Bentham Science [benthamscience.com]
- 10. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. HPLC comparison of supercritical fluid extraction and solvent extraction of coumarins from the peel of Citrus maxima fruit [agris.fao.org]
Unraveling the Molecular Mysteries of Coumurrayin: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a specialized coumarin derivative isolated from the Murraya plant species, is emerging as a compound of significant interest in pharmacological research. Coumarins, as a class, are renowned for their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] This document provides a detailed overview of the current understanding of the mechanism of action of this compound and related coumarins from the Murraya genus, along with standardized protocols for its investigation. Given the limited specific data on "this compound," this note synthesizes findings from closely related and well-characterized coumarins from the same genus to provide a foundational guide for researchers.
Coumarins from Murraya species have demonstrated notable anti-inflammatory and antibacterial activities.[5] Their mechanisms are often attributed to the modulation of key signaling pathways involved in cellular responses to inflammation and stress.
Key Signaling Pathways Modulated by Murraya Coumarins
The anti-inflammatory effects of coumarins are primarily mediated through the inhibition of pro-inflammatory signaling cascades. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Coumarins are thought to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Inflammatory stimuli can activate these kinases through a phosphorylation cascade. Activated MAPKs, in turn, can activate transcription factors like AP-1, leading to the expression of inflammatory mediators. Coumarins have been shown to suppress the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.
Quantitative Data Summary
While specific IC50 values for "this compound" are not widely available, the following table summarizes the inhibitory concentrations of related coumarins isolated from Murraya species against various biological targets. This data provides a comparative baseline for researchers investigating this compound.
| Compound Name | Target/Assay | Cell Line/Organism | IC50 Value | Reference |
| Murrangatin | Antibacterial | Porphyromonas gingivalis | - | [5] |
| Murranganonesenecionate | Anti-inflammatory (LPS-stimulated) | Monocyte cells | Potent activity noted | [5] |
| Paniculatin | Cholinesterase Inhibition | - | - | [6] |
| 2′-O-ethylmurrangatin | Cholinesterase Inhibition | - | - | [6] |
| Omphalocarpinol | Antiplatelet Aggregation | - | Significant activity | [7] |
Note: Specific IC50 values were not provided in the cited abstracts for these specific compounds. The table reflects the reported activity.
Experimental Protocols
To facilitate reproducible research, the following are detailed protocols for key experiments used to elucidate the mechanism of action of coumarins.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a selected cell line and to establish a non-toxic working concentration for subsequent mechanism-of-action studies.
Materials:
-
RAW 264.7 macrophages (or other relevant cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is designed to measure the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or longer for total protein expression.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Imaging: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin) and the respective total protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the mechanism of action of a novel compound like this compound.
Conclusion
This compound, and related coumarins from the Murraya genus, represent a promising class of natural compounds with potent bioactivities. Their mechanism of action appears to be centered on the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. The protocols and data presented in this application note serve as a comprehensive resource for researchers aiming to further investigate these compounds. Future studies should focus on isolating and characterizing this compound specifically, determining its precise molecular targets, and evaluating its therapeutic potential in preclinical models of inflammatory diseases.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microminutinin, a Fused Bis-Furan Coumarin from Murraya euchrestifolia, Exhibits Strong Broad-Spectrum Antifungal Activity by Disrupting Cell Membranes and Walls [mdpi.com]
- 5. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Coumurrayin Synthesis
Welcome to the technical support center for Coumurrayin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this compound and related coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: this compound, a prenisylated coumarin, is typically synthesized through variations of established methods for the coumarin core, followed by prenylation. The most prevalent methods for forming the coumarin scaffold include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, Wittig reaction, and Claisen rearrangement.[1][2] The Pechmann condensation is particularly common due to its use of simple starting materials and often good yields.[3]
Q2: What is the Pechmann condensation and why is it frequently used for coumarin synthesis?
A2: The Pechmann condensation is a reaction that synthesizes coumarins from a phenol and a β-ketoester (or a carboxylic acid with β-carbonyl group) under acidic conditions.[1][3] It is widely applicable for its efficiency and the accessibility of starting materials.[3] The reaction can be catalyzed by various acids, including sulfuric acid, trifluoroacetic acid, or heterogeneous solid acid catalysts, which can be more environmentally friendly.[1][3]
Q3: What are the advantages of using microwave-assisted or ultrasound-assisted synthesis?
A3: Both microwave and ultrasound irradiation are considered green chemistry techniques that can significantly improve the synthesis of coumarins.[4] Microwave-assisted reactions often lead to higher yields in shorter reaction times by ensuring rapid and uniform heating.[1] Similarly, ultrasound can enhance reaction rates and yields, providing an efficient alternative to traditional heating methods.[2][5]
Q4: How are impurities typically removed from the final this compound product?
A4: Purification of coumarins can be achieved through several techniques. The most common methods include recrystallization from an appropriate organic solvent and column chromatography using silica gel or alumina as the stationary phase.[6] For acidic impurities, washing with a hot alkaline solution (like 0.5% sodium hydroxide), followed by ether extraction of impurities and subsequent re-acidification to precipitate the pure coumarin, can be effective.[6] High-performance liquid chromatography (HPLC) and flash chromatography are also used for achieving high purity.[6]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Ineffective Catalyst | The choice of acid catalyst in the Pechmann condensation is critical. If using a traditional homogeneous catalyst like H₂SO₄ yields poor results, consider trying a solid acid catalyst like Amberlyst-15, zeolite H-beta, or montmorillonite K-10, which can be cheaper and more eco-friendly.[1] For specific reactions, metal catalysts like Zn₀.₉₂₅Ti₀.₀₇₅O NPs have shown high catalytic activity.[7] |
| Suboptimal Reaction Temperature | Temperature plays a crucial role. For solvent-free reactions, temperatures around 80-120°C are often optimal.[3][8] If the reaction is not proceeding, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to side product formation. |
| Incorrect Reactant Ratio | For reactions like the Pechmann condensation, using equimolar amounts of the phenol and β-ketoester is often recommended to achieve the highest yield.[1] |
| Presence of Water | Anhydrous conditions are often critical for optimal catalyst activity, especially with certain metal catalysts. Ensure all glassware is properly dried and use anhydrous solvents if the protocol requires them.[9] |
| Deactivated Starting Materials | Ensure the phenol and β-ketoester starting materials are pure and not degraded. Electron-donating groups on the phenol generally increase reactivity, while electron-withdrawing groups can decrease it. |
Problem 2: Difficulty in Product Purification / Presence of Multiple Side Products
| Possible Cause | Suggested Solution |
| Side Reactions | The Pechmann reaction can sometimes produce chromone derivatives as byproducts. Optimizing the catalyst and temperature can help minimize these. Using milder catalysts or reaction conditions may improve selectivity. |
| Incomplete Reaction | Unreacted starting materials can contaminate the product. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
| Inappropriate Purification Method | If simple recrystallization is ineffective, column chromatography is the next logical step. A gradient elution using a solvent system like hexane/ethyl acetate can effectively separate the desired product from impurities.[10] Preparative TLC or HPLC can be used for difficult separations.[6] |
| Product is an Oil Instead of a Solid | Sometimes products may not crystallize easily. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, purification via column chromatography is recommended. |
Data on Reaction Optimization
Optimizing reaction conditions is key to improving yield. Below are tables summarizing the impact of different catalysts and solvents on coumarin synthesis.
Table 1: Effect of Catalyst Loading on Yield in Pechmann Condensation (Reaction: Phloroglucinol and Ethyl Acetoacetate)
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 67 | [7] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 88 | [7] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 88 | [7] |
| FeCl₃·6H₂O | 10 | High Yield | [11] |
| SCCMNP | 6.5 | Good Yield | [3] |
Table 2: Comparison of Synthesis Methods for 2-oxo-2H-chromene-3-carboxylic acids
| Method | Catalyst / Conditions | Yield (%) | Reference |
| Solvent-free, Microwave | Yb(OTf)₃ | 93-98 | [2] |
| Ultrasound Irradiation | Meglumine, EtOH:H₂O (1:1), reflux | 80 | [12] |
| Conventional Heating | Piperidine, EtOH, 50°C | 99 | [2] |
| Solvent-free, Ultrasound | MgFe₂O₄ nanoparticles, 45°C | 63-73 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol is a standard example of coumarin ring formation, which is the core of this compound.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., ZnFe₂O₄ nanoparticles)[8]
-
Ethanol
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).[8]
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) dropwise with constant stirring. Maintain the temperature below 10°C during addition.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12-18 hours, or until TLC indicates the consumption of starting material.
-
Pour the reaction mixture slowly into a beaker of crushed ice with stirring.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be done by recrystallization from ethanol.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound product
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., Hexane and Ethyl Acetate)
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare the column by making a slurry of silica gel in hexane and pouring it into the column. Allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluting solvent.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for this compound synthesis via Pechmann condensation.
Caption: Troubleshooting decision tree for improving this compound synthesis yield.
Caption: Simplified mechanism of the acid-catalyzed Pechmann condensation.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Coumarin synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Coumurrayin Solubility Challenges
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues with Coumurrayin in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, a type of coumarin, generally exhibits low solubility in aqueous solutions but is readily soluble in many organic solvents.[1][2] Common and effective solvents include dimethyl sulfoxide (DMSO), ethanol, chloroform, and ether.[3] For most biological assays, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous assay buffer.[3]
Q2: I dissolved this compound in DMSO for my stock solution, but it precipitated when I added it to my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. Here are a few troubleshooting steps:
-
Decrease the final concentration of this compound: The compound may be soluble at a lower concentration in your final assay volume.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO in your assay may help keep the this compound in solution. However, always check for solvent effects on your specific assay.
-
Use a different co-solvent: Some compounds are more soluble in other organic solvents like ethanol.[3] Consider preparing your stock solution in an alternative solvent.
-
Utilize solubilizing agents: For some coumarins, the use of agents like β-cyclodextrin has been shown to prevent self-aggregation in aqueous solutions, which can be a cause of precipitation.[4]
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution of this compound in water is generally not recommended due to its hydrophobic nature and poor aqueous solubility.[1] Attempting to do so may result in an incomplete dissolution and an inaccurate final concentration. The recommended method is to first dissolve it in a minimal amount of a water-miscible organic solvent.[3]
Q4: Are there any known issues with this compound aggregating in solution?
A4: Yes, some coumarin derivatives have been observed to undergo self-aggregation in aqueous environments.[4] This can lead to the formation of dimers or larger aggregates, which may present as insolubility or cause variability in experimental results.[3][4] Spectroscopic methods can sometimes detect such aggregation through shifts in absorption bands.[4]
Troubleshooting Guide
Issue: Precipitate Observed in Stock Solution (Stored at -20°C)
| Potential Cause | Recommended Solution |
| Solvent Evaporation | Ensure tubes are tightly sealed to prevent solvent evaporation, which would increase the compound concentration beyond its solubility limit. |
| Compound Instability | While less common for solubility issues, verify the stability of this compound in your chosen solvent over time and at your storage temperature. |
| Low Temperature | The solubility of a compound can decrease at lower temperatures. Briefly warm the stock solution to room temperature and vortex to redissolve before use. |
Issue: Cloudiness or Precipitate in Assay Plate Wells
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | The final concentration of this compound in the assay buffer is too high. Perform a serial dilution to determine the maximum soluble concentration under your assay conditions. |
| Interaction with Media Components | Components in your cell culture media or assay buffer (e.g., proteins) may be causing the compound to precipitate. Try pre-diluting the this compound in a simpler buffer (e.g., PBS) before the final addition to the complex media. |
| Insufficient Mixing | Inadequate mixing upon addition to the aqueous buffer can lead to localized high concentrations and precipitation. Ensure thorough but gentle mixing after adding the stock solution. |
| pH of the Assay Buffer | The solubility of some compounds can be pH-dependent. Ensure the pH of your assay buffer is within a range that favors the solubility of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous grade of a suitable organic solvent such as DMSO or ethanol.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of the selected solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and solvent evaporation.
Protocol 2: Preparing Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Vortex: Vortex the thawed stock solution briefly to ensure homogeneity.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution of the stock solution into the assay buffer. For example, to achieve a 10 µM final concentration from a 10 mM stock, first, dilute 1:10 in the buffer (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 into the final assay volume.
-
Direct Dilution (Use with Caution): If direct dilution is necessary, add the required volume of the stock solution to the assay buffer while vortexing or gently mixing the buffer. This helps to rapidly disperse the compound and reduce the chance of precipitation.
-
Final Concentration Check: After preparing the working solution, visually inspect for any signs of precipitation or cloudiness.
Visual Guides
Caption: A typical experimental workflow for preparing and using this compound solutions.
Caption: A decision tree for troubleshooting this compound precipitation in assays.
References
- 1. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Self-Aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Coumurrayin in Solution for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Coumurrayin, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: For long-term storage, it is advisable to dissolve this compound in anhydrous, high-purity organic solvents. Ethanol and methanol are good choices due to their polarity and ability to readily dissolve coumarins.[1] Dimethyl sulfoxide (DMSO) is also an excellent solvent for achieving high solubility of nearly all flavonoids.[2] For aqueous experiments, it is best to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer immediately before use to minimize hydrolysis.
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: The main factors contributing to the degradation of this compound in solution are:
-
pH: Coumarins are susceptible to hydrolysis of their lactone ring, especially under basic conditions, which can lead to the formation of cis-o-hydroxycinnamate.[3] Acidic conditions can also promote degradation, although some coumarins show moderate stability in acidic environments.[4]
-
Light Exposure: Prolonged exposure to light, particularly UV light, can cause dimerization of coumarin.[5] This photochemical reaction can significantly reduce the concentration of the active monomeric form.
-
Oxidation: Like other phenolic compounds, coumarins can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the formation of various degradation products.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[8]
Q3: What are the ideal storage conditions for this compound solutions?
A3: To ensure maximum stability for long-term storage, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.[9]
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Atmosphere: For highly sensitive experiments or very long-term storage, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: I observed a precipitate in my this compound solution after storage. What could be the cause and how can I resolve it?
A4: Precipitation in a stored this compound solution can be due to several factors:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially if the temperature was lowered for storage.
-
Solvent Evaporation: If the storage container was not properly sealed, solvent evaporation could have increased the concentration of this compound, leading to precipitation.
-
Degradation: Some degradation products may be less soluble than the parent this compound and could precipitate out of the solution.
To resolve this, you can try gently warming the solution and vortexing to redissolve the precipitate. If this is unsuccessful, the solution may be supersaturated, and you may need to filter or centrifuge the solution to remove the precipitate before determining the actual concentration of the supernatant. For future preparations, consider using a lower concentration or a different solvent system with higher solubilizing power.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Variability in Experimental Results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution periodically using HPLC. |
| Cloudy or White Precipitate in Solution | Poor solubility or precipitation of this compound or its salts. | 1. Ensure the solvent is appropriate and the concentration is below the solubility limit at the storage temperature. 2. If using aqueous buffers, check for potential salt formation and precipitation. Consider preparing the final dilution just before the experiment. 3. Use co-solvents to improve solubility. For instance, a small percentage of an organic solvent like DMSO or ethanol can be added to an aqueous buffer. |
| Discoloration of the Solution (e.g., yellowing) | Oxidation of this compound. | 1. Use deoxygenated solvents for solution preparation. 2. Store solutions under an inert atmosphere (nitrogen or argon). 3. Add a small amount of an antioxidant, if compatible with the experimental setup. |
| Loss of Biological Activity | Chemical degradation of this compound (hydrolysis, oxidation, photodegradation). | 1. Strictly follow recommended storage conditions (low temperature, protection from light). 2. Avoid high pH buffers. 3. Perform a stability study under your specific experimental conditions to determine the viable lifetime of the solution. |
Quantitative Stability Data
While specific long-term quantitative stability data for this compound in various solvents is limited in publicly available literature, the following table provides a qualitative summary of the stability of a related compound, 7-hydroxycoumarin (umbelliferone), under forced degradation conditions. This can serve as a general guide for understanding the potential degradation pathways of this compound.
| Stress Condition | Susceptibility to Degradation | Observations |
| Alkaline Hydrolysis | High | Significant degradation is expected due to the opening of the lactone ring.[4] |
| Acidic Hydrolysis | Moderate | Some degradation may occur, but generally less severe than under alkaline conditions.[4] |
| **Oxidative (e.g., H₂O₂) ** | Varies | Susceptibility to oxidation depends on the specific coumarin structure and the presence of hydroxyl groups. |
| Photolytic (UV light) | High | Coumarins are known to be sensitive to light, which can induce photochemical reactions.[4] |
| Thermal | Moderate | Degradation rate increases with temperature, but coumarins are generally stable at room temperature in solid form. |
Data extrapolated from studies on 7-hydroxycoumarin and general coumarin chemistry.[4]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed this compound to a sterile, amber-colored vial.
-
Add the required volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the stability of this compound in solution by quantifying the parent compound and detecting the presence of degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is often effective. For example, a mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Dilute the stored this compound solution to a suitable concentration within the linear range of the assay using the mobile phase as the diluent.
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the stored sample by comparing its peak area to the calibration curve.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound at a given time point to its initial peak area.
-
Visualizations
Caption: Experimental workflow for preparing, storing, and analyzing this compound solutions.
Caption: Major degradation pathways for this compound in solution.
Caption: Logical workflow for troubleshooting common issues with this compound solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Troubleshooting Coumarin Peak Tailing in HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of coumarins.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic problem where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2][3] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[4][5] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing, while a value close to 1.0 is optimal.[1][4]
Q2: Why is my coumarin peak tailing?
A2: Peak tailing for coumarin compounds in reversed-phase HPLC is often attributed to secondary interactions between the polar functional groups of the coumarin molecule and the stationary phase.[6][7] The most common cause is the interaction of these polar groups with residual silanol groups on the silica-based column packing.[1][2][8] Other potential causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the coumarin, it can exist in both ionized and un-ionized forms, leading to peak distortion.[9][10]
-
Column issues: A degraded or contaminated column, a void at the column inlet, or using a column with a stationary phase not suitable for polar compounds can all contribute to tailing.[4][5]
-
System and method issues: Excessive extra-column volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also cause peak tailing.[4][9][11]
Q3: How does the mobile phase pH affect coumarin peak shape?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like some coumarins.[10][12][13] For acidic coumarins, using a mobile phase with a pH at least one to two units below the analyte's pKa will ensure it remains in a single, un-ionized form, minimizing secondary interactions and improving peak symmetry.[13][14] For basic coumarins, a lower pH can protonate the residual silanol groups on the stationary phase, reducing their interaction with the protonated basic analyte and thus mitigating tailing.[1][8]
Q4: What type of HPLC column is best for analyzing coumarins to avoid peak tailing?
A4: To minimize peak tailing caused by silanol interactions, it is recommended to use high-purity, end-capped silica columns.[6][8] End-capping is a process that chemically bonds a small silane molecule to the residual silanol groups, effectively shielding them from interacting with polar analytes.[1] For highly polar coumarins, alternative stationary phases such as those with polar-embedded groups or hybrid silica-organic materials can also provide improved peak shapes.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving coumarin peak tailing in your HPLC analysis.
Step 1: Initial Checks and Low-Hanging Fruit
Before making significant changes to your method, perform these initial checks:
-
Confirm the Issue: Calculate the tailing factor of your coumarin peak. A value > 1.2 confirms a tailing issue.[4]
-
Check System Suitability: Compare the current chromatogram with previous successful runs to identify any sudden changes.[4]
-
Inspect for Leaks and Loose Fittings: Ensure all connections in the flow path are secure, as leaks can cause peak distortion.[3]
Step 2: Mobile Phase Optimization
The mobile phase is often the first and most effective area to optimize for improved peak shape.
| Parameter | Recommended Action | Rationale |
| pH Adjustment | For acidic coumarins, adjust the mobile phase pH to be at least 1-2 units below the pKa. For basic coumarins, a low pH (around 2.5-3.0) is often beneficial.[1][8][14] | Suppresses ionization of the analyte and/or silanol groups, reducing secondary interactions.[1][6][8] |
| Buffer Concentration | If using a buffer, ensure its concentration is adequate (typically 10-50 mM).[4] | An insufficient buffer concentration can lead to pH shifts on the column, causing peak distortion. |
| Mobile Phase Additives | Consider adding a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) for basic coumarins. | Sacrificial bases like TEA preferentially interact with active silanol sites, preventing them from interacting with the analyte.[2][8] |
| Organic Modifier | Evaluate switching between acetonitrile and methanol. | Different organic modifiers can alter selectivity and sometimes improve peak shape.[9] |
Step 3: Column Evaluation and Maintenance
A compromised column is a frequent source of peak shape problems.
| Issue | Troubleshooting Step | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[4] | Removal of strongly retained contaminants that may be causing active sites. |
| Column Degradation | If the column is old or has been used extensively with aggressive mobile phases, replace it with a new, high-purity, end-capped column.[4][5] | A new column will have a fresh, uniform stationary phase with minimal active sites. |
| Column Void | A void at the column inlet can cause peak distortion. This often requires column replacement. Using a guard column can help protect the analytical column.[8][15] | A properly packed bed is essential for good peak shape. |
Step 4: Instrumental and Sample-Related Factors
If the issue persists, investigate the HPLC system and sample preparation.
| Factor | Corrective Action | Details |
| Extra-Column Volume | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12-0.17 mm ID) between the injector, column, and detector.[4][9] | Reduces the space for the sample band to spread before and after the column. |
| Sample Overload | Reduce the injection volume or dilute the sample.[4][11] | Overloading the column can lead to non-linear chromatography and peak distortion. |
| Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[4][16] | A strong sample solvent can cause the sample band to spread on the column before the separation begins. |
| Sample Matrix Effects | If analyzing coumarins in complex matrices (e.g., plant extracts), use a sample cleanup procedure like Solid Phase Extraction (SPE).[1][9] | Removes interfering compounds that can interact with the stationary phase and cause tailing. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for an Acidic Coumarin
-
Determine the pKa: Find the pKa of the acidic coumarin of interest from literature or prediction software.
-
Prepare Aqueous Buffer: Prepare an aqueous buffer with a pH at least one unit below the pKa. For example, if the pKa is 4.5, a buffer at pH 3.5 or lower is suitable. A common choice is a phosphate or acetate buffer.
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase until a stable baseline is achieved.
-
Inject Sample: Inject the coumarin standard and observe the peak shape.
Protocol 2: Column Flushing to Remove Contaminants
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Flush with Isopropanol: Flush the column with HPLC-grade isopropanol at a low flow rate for 30-60 minutes.
-
Flush with Strong Solvent: For reversed-phase columns, flush with 100% acetonitrile or methanol for at least one hour.
-
Flush with Mobile Phase: Re-equilibrate the column with the mobile phase used for the analysis until the baseline is stable.
-
Reconnect Detector and Test: Reconnect the column to the detector and inject a standard to evaluate the peak shape.
Visualizations
Caption: A logical workflow for troubleshooting coumarin HPLC peak tailing.
Caption: Secondary interaction between a polar coumarin and a silanol group causing peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. moravek.com [moravek.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
Optimizing Cell-Based Assays with Coumurrayin: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumurrayin and other coumarin-based compounds in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for coumarins in cell-based assays?
Coumarins, including compounds like this compound, are known to exhibit a range of biological activities. A primary mechanism of action in cancer cell lines is the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. This inhibition can lead to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1][2][3] Some coumarins also demonstrate antioxidant and anti-inflammatory properties.
Q2: How should I dissolve and store this compound?
Coumarins generally exhibit low solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the DMSO stock solution at -20°C. When preparing working concentrations for your cell-based assays, dilute the stock solution in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: What are the typical excitation and emission wavelengths for fluorescent coumarin compounds?
The fluorescent properties of coumarins can vary depending on their specific chemical structure. For 7-hydroxycoumarin derivatives, excitation wavelengths typically range from 300 to 420 nm, with emission wavelengths between 350 and 500 nm.[4] It is always recommended to determine the optimal excitation and emission wavelengths for your specific coumarin compound using a spectrophotometer.
Troubleshooting Guides
Problem 1: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The IC50 can vary significantly between different cell types.
-
-
Possible Cause 2: Poor compound solubility or stability.
-
Solution: Ensure your this compound stock solution is fully dissolved in DMSO before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment, as coumarins can degrade in aqueous solutions over time.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Your chosen cell line may be resistant to the specific mechanism of action of this compound. Consider testing the compound on a different cell line or investigating potential resistance mechanisms.
-
Problem 2: I am observing high background fluorescence in my assay.
-
Possible Cause 1: Autofluorescence of the compound or cell culture medium.
-
Solution: Measure the fluorescence of the compound in the cell culture medium without cells to determine its intrinsic fluorescence. If the background is high, you may need to use a different assay or adjust the excitation/emission wavelengths to minimize this interference. Using excitation wavelengths greater than 400 nm can help minimize background fluorescence from components like NADPH.[4]
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that your cell cultures are free from microbial contamination, which can be a source of fluorescence.
-
Problem 3: My results are not reproducible.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure that you are seeding the same number of cells in each well for every experiment. Cell density can significantly impact the response to cytotoxic agents.
-
-
Possible Cause 2: Variability in compound preparation.
-
Solution: Prepare a large batch of your this compound stock solution to use across multiple experiments. Always vortex the stock solution before preparing dilutions.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of your multi-well plates for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Quantitative Data
The cytotoxic effects of various coumarins have been evaluated across multiple cancer cell lines. The following tables summarize the reported IC50 values for some commonly studied coumarins.
Table 1: IC50 Values of Scopoletin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 7.5 - 25 | 24 |
| PC3 | Prostate Cancer | 157 (mg/L) | Not Specified |
| PAA | Not Specified | 154 (mg/L) | Not Specified |
Data sourced from multiple studies.[5][6][7]
Table 2: IC50 Values of Umbelliferone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 12, 24, 48 |
| EJ | Bladder Carcinoma | 3.5 | Not Specified |
| AGS | Gastric Cancer | 129.9 | Not Specified |
| HCT 116 | Colorectal Cancer | 8.05 | Not Specified |
| HT-29 | Colorectal Cancer | 4.35 | Not Specified |
Data sourced from multiple studies.[8][9]
Table 3: IC50 Values of Osthole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| RBE | Intrahepatic Cholangiocarcinoma | 150 (for 48h) | 48 |
| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 150 (for 48h) | 48 |
| JEC | Endometrial Cancer | Not Specified | Not Specified |
| KLE | Endometrial Cancer | Not Specified | Not Specified |
| Ishikawa | Endometrial Cancer | Not Specified | Not Specified |
Data sourced from multiple studies.[2][10][11]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of coumarins using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your coumarin compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method allows for the visualization of live, apoptotic, and necrotic cells.
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the desired concentrations of your coumarin compound for the appropriate time.
-
Staining: Prepare a staining solution of 100 µg/mL acridine orange and 100 µg/mL ethidium bromide in PBS.
-
Microscopy: After treatment, wash the cells with PBS and add a small volume of the AO/EB staining solution. Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange to red fluorescence with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Visualizations
Caption: Putative mechanism of this compound inhibiting the PI3K/Akt signaling pathway.
Caption: A typical experimental workflow for assessing cytotoxicity.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osthole suppresses the proliferation and induces apoptosis via inhibiting the PI3K/AKT signaling pathway of endometrial cancer JEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Coumurrayin during extraction
Technical Support Center: Extraction of Coumurrayin
Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and optimizing the extraction of this valuable furanocoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The main factors contributing to the degradation of this compound, a type of furanocoumarin, during extraction are elevated temperatures, exposure to light, extreme pH conditions (especially alkaline), and oxidation. Microwave-assisted extraction (MAE) in a closed system, for instance, can lead to the degradation of furanocoumarins due to high temperatures.[1]
Q2: Which extraction methods are recommended to minimize this compound degradation?
A2: To minimize degradation, methods that operate at lower temperatures are preferred. Ultrasound-assisted extraction (UAE) is often recommended as it is effective at room temperature, reducing the risk of thermal degradation.[1] While conventional methods like Soxhlet extraction can be used, they often require higher temperatures and longer extraction times, which can be detrimental.
Q3: What solvents are most suitable for extracting this compound?
A3: Polar solvents such as methanol, ethanol, and chloroform are generally effective for extracting coumarins.[2] The choice of solvent can also influence the extraction of specific types of coumarins; for example, petroleum ether has been shown to provide good yields for furanocoumarins.[2] For modern techniques like UAE, deep eutectic solvents (DESs) are emerging as green and efficient alternatives.[3]
Q4: How can I detect and quantify this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and reliable method for the quantification of coumarins.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[7]
Q5: Are there any known degradation products of furanocoumarins that I should be aware of?
A5: Yes, at high temperatures, furanocoumarins can degrade into lower-molecular-weight compounds. For instance, in the microwave-assisted extraction of furanocoumarins from Heracleum sosnowskyi at 170°C, degradation products such as p-cymene and benzeneacetaldehyde were identified.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE), which has been shown to provide better yields for coumarins compared to conventional methods in some cases.[3] |
| Inappropriate Solvent | Screen different solvents of varying polarities (e.g., methanol, ethanol, chloroform, hexane) to find the optimal one for this compound. A mixture of solvents can also be tested. |
| Insufficient Extraction Time | Optimize the extraction time. For UAE, extraction times between 30 to 60 minutes are often effective.[8] |
| Poor Solvent Penetration | Ensure the plant material is finely powdered to increase the surface area for solvent interaction. |
Issue 2: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Use a low-temperature extraction method like UAE at room temperature.[1] If heating is necessary, keep it minimal and for the shortest duration possible. For MAE, an optimal temperature of 70°C was found to prevent degradation in one study.[7] |
| Exposure to Light | Conduct the extraction process in amber-colored glassware or in a dark environment to prevent photodegradation. |
| Oxidative Degradation | Purge the extraction vessel with an inert gas like nitrogen or argon to create an oxygen-free atmosphere. |
| Extreme pH of Solvent | Use a neutral or slightly acidic solvent. Avoid strongly alkaline conditions which can cause hydrolysis of the lactone ring. |
Issue 3: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | Optimize the solvent system to selectively extract this compound. A preliminary liquid-liquid extraction or solid-phase extraction (SPE) step can be used to clean up the crude extract.[9] |
| Complex Plant Matrix | Employ chromatographic techniques such as column chromatography or preparative HPLC for the purification of the extracted this compound.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of coumarins, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Furanocoumarins from Archangelica officinalis
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Relative Yield (%) |
| Soxhlet | Methanol | Boiling Point | 180 | 100 |
| UAE | Methanol | 25 | 30 | ~100 |
| UAE | Methanol | 60 | 30 | ~100 |
| MAE (open system) | Methanol | Boiling Point | 10 | ~100 |
| ASE | Methanol | 100 | 10 | >120 |
| ASE | Methanol | 130 | 10 | >120 |
Adapted from Waksmundzka-Hajnos et al. Accelerated Solvent Extraction (ASE) provided the highest yield.[1]
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) of Coumarins from Angelicae Pubescentis Radix
| Parameter | Optimal Condition |
| Ultrasonic Power | 300 W |
| Temperature | 40-43.52 °C |
| Extraction Time | 59.61-60 min |
| Liquid-to-Solid Ratio | 20:1 (mL/g) |
Data compiled from studies on UAE of coumarins, indicating that higher temperatures do not always lead to better yields and can cause degradation.[8]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Murraya paniculata) and grind it into a fine powder.
-
Extraction Setup:
-
Weigh 1 g of the powdered plant material and place it in a conical flask.
-
Add 20 mL of the chosen solvent (e.g., methanol or a deep eutectic solvent).[8]
-
-
Ultrasonication:
-
Isolation:
-
After extraction, filter the mixture through filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification (Optional): The crude extract can be further purified using column chromatography or preparative HPLC.
Protocol 2: HPLC Analysis of this compound
This method can be adapted for the quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A simple isocratic method with methanol:water (70:30 v/v) has also been reported for coumarin analysis.[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 276 nm.[4][5]
-
Quantification: Prepare a calibration curve using a pure standard of this compound. The concentration in the sample can be determined by comparing its peak area to the calibration curve.
Visualizations
Diagram 1: General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow from plant material to analysis.
Diagram 2: Factors Leading to this compound Degradation
Caption: Key factors that can induce the degradation of this compound.
References
- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green and enhanced extraction of coumarins from Cortex Fraxini by ultrasound-assisted deep eutectic solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 5. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 8. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence Interference with Coumurrayin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence interference when using Coumurrayin, a coumarin-based fluorescent probe. Given that coumarin derivatives are typically UV-excitable and emit blue fluorescence, they are susceptible to interference from endogenous autofluorescence in biological samples, which is often strongest in the blue-green spectral region.[1][]
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: High background fluorescence obscuring the this compound signal.
-
Question: How can I determine if the high background in my images is due to autofluorescence?
-
Answer: The simplest method to identify autofluorescence is to prepare a control sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Image this unstained control sample using the same settings as your experimental samples. Any signal detected in this control is likely due to autofluorescence.[3]
-
Question: My unstained control sample shows significant fluorescence. What are the likely sources?
-
Answer: Autofluorescence in biological samples can originate from several endogenous molecules and sample preparation artifacts. Common sources include:
-
Endogenous Fluorophores: Molecules like NADH, flavins, collagen, and elastin naturally fluoresce, often in the blue-green spectrum where this compound emits.[3] Lipofuscin, an age-related pigment, is also a strong source of broad-spectrum autofluorescence.
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines and proteins to create fluorescent products.[3] Glutaraldehyde generally produces more autofluorescence than formaldehyde.
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.
-
-
Question: What are the first steps to reduce this background fluorescence?
-
Answer: Start with optimizing your sample preparation protocol:
-
Choice of Fixative: If possible, consider using a non-aldehyde fixative like chilled methanol or ethanol, especially for cell surface markers. If aldehyde fixation is necessary, use the lowest effective concentration and shortest fixation time.
-
Perfusion: For tissue samples, perfusing the tissue with phosphate-buffered saline (PBS) before fixation can effectively remove red blood cells and reduce heme-related autofluorescence.
-
Reagent Purity: Ensure all buffers and reagents are fresh and of high quality, as contaminants can sometimes contribute to background fluorescence.
-
Issue 2: The this compound signal is weak and difficult to distinguish from the background.
-
Question: How can I enhance the signal-to-noise ratio for my this compound staining?
-
Answer: Beyond reducing the background, you can take steps to improve your signal:
-
Optimize this compound Concentration: Titrate the concentration of this compound to find the optimal balance between a strong signal and minimal non-specific binding.
-
Use an Antifade Mountant: Photobleaching of your fluorescent probe can decrease its signal intensity. Using a high-quality antifade mounting medium can help preserve the this compound fluorescence.
-
Imaging Parameters: Adjust your microscope settings. Increase the exposure time or laser power judiciously, but be mindful of inducing phototoxicity or photobleaching. Using a high-numerical-aperture objective will also improve signal collection.
-
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light. It is a common source of background noise in fluorescence microscopy and can interfere with the detection of specific fluorescent probes like this compound.
Q2: In which part of the spectrum is autofluorescence most prominent?
A2: Autofluorescence is typically broad and most intense in the blue and green regions of the visible spectrum (approximately 400-550 nm). This spectral overlap is a primary reason for interference with blue-emitting fluorophores such as coumarin derivatives.
Q3: Can I use spectral unmixing to separate the this compound signal from autofluorescence?
A3: Yes, if you have a confocal microscope with a spectral detector. Spectral unmixing is a powerful technique that can computationally separate the emission spectra of your fluorophore and the background autofluorescence. To do this, you will need to acquire a reference spectrum of the autofluorescence from an unstained sample.
Q4: Are there chemical treatments to quench autofluorescence?
A4: Yes, several chemical treatments can reduce autofluorescence:
-
Sodium Borohydride (NaBH4): This reducing agent can be used to quench aldehyde-induced autofluorescence. A typical treatment involves incubating the sample in a freshly prepared solution of 1 mg/mL NaBH4 in PBS for 10-30 minutes.
-
Sudan Black B: This dye is effective at quenching lipofuscin-based autofluorescence. A 0.1% solution in 70% ethanol is commonly used.
-
Commercial Reagents: Several commercial kits are available that are specifically designed to quench autofluorescence from various sources.
Q5: Will photobleaching help reduce autofluorescence?
A5: Photobleaching, or intentionally exposing the sample to intense light to destroy the fluorescent molecules, can be effective for reducing autofluorescence. However, it's crucial to perform this step before applying your this compound probe, as it will also photobleach your target fluorophore.
Data Presentation
Table 1: Spectral Properties of this compound (assumed) and Common Autofluorescent Species
| Fluorophore/Species | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (assumed) | ~375 | ~446 | Based on typical coumarin derivatives like Coumarin 1.[4] |
| NADH | ~340 | ~450 | A major source of cellular autofluorescence. |
| Collagen | ~350 | ~450 | Abundant in connective tissue. |
| Elastin | ~350-400 | ~450-500 | Found in skin, lungs, and blood vessels. |
| Flavins (FAD, FMN) | ~450 | ~530 | Contribute to green autofluorescence. |
| Lipofuscin | Broad (360-500) | Broad (420-650) | "Aging pigment" with very broad emission. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Prepare a fresh solution: Dissolve Sodium Borohydride (NaBH4) in ice-cold PBS to a final concentration of 1 mg/mL. Caution: NaBH4 is a strong reducing agent and should be handled with care.
-
Incubate the sample: After fixation and permeabilization, incubate your cells or tissue section with the freshly prepared NaBH4 solution for 10-30 minutes at room temperature.
-
Wash: Wash the sample thoroughly with PBS (3 x 5 minutes) to remove any residual NaBH4.
-
Proceed with staining: Continue with your standard immunofluorescence protocol for this compound staining.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
Prepare the solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the sample: After your final washing step following secondary antibody incubation (if applicable), incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash: Wash the sample with PBS to remove excess Sudan Black B.
-
Mount: Mount your sample with an aqueous mounting medium.
Protocol 3: Photobleaching of Endogenous Autofluorescence
-
Prepare the sample: Mount your unstained, fixed sample on a microscope slide.
-
Expose to light: Place the slide on the microscope stage and expose it to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp with the shutter open) for an extended period (e.g., 30 minutes to 2 hours). The optimal time will need to be determined empirically.
-
Proceed with staining: After photobleaching, carefully remove the coverslip and proceed with your this compound staining protocol.
Mandatory Visualization
Caption: Workflow for identifying and mitigating autofluorescence.
References
Technical Support Center: Refining Purification Protocols for Synthetic Coumurrayin
Welcome to the technical support center for the purification of synthetic Coumurrayin (5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one). This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying synthetic this compound?
A1: The purification of synthetic this compound typically involves a two-step process: initial purification by column chromatography followed by final purification via recrystallization. The choice of specific conditions will depend on the crude sample's impurity profile.
Q2: What are the most common impurities in synthetic this compound?
A2: Impurities largely depend on the synthetic route. For a Pechmann condensation, common impurities include unreacted starting materials (e.g., a substituted phloroglucinol and a β-ketoester), side-products from incomplete or alternative cyclization, and residual acid catalyst.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purity. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can separate this compound from less polar and more polar impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | 1. This compound is co-eluting with a major impurity. 2. The compound is strongly adsorbed to the silica gel. 3. The chosen mobile phase is too polar, leading to rapid elution with poor separation. | 1. Optimize the mobile phase polarity. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. 2. If streaking is observed on TLC, consider adding a small percentage of a more polar solvent like methanol or a trace of acetic acid to the mobile phase. 3. Use a less polar solvent system to improve separation. |
| Difficulty in Recrystallization (Oiling Out) | 1. The cooling process is too rapid. 2. The solvent is not ideal for this compound's polarity. 3. The crude sample has a high impurity level. | 1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. 2. Try a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) at elevated temperature and slowly add a poor solvent (e.g., water) until turbidity appears, then reheat to clarify and cool slowly. 3. Re-purify the sample by column chromatography to remove a larger portion of the impurities before attempting recrystallization. |
| Persistent Impurity with Similar Polarity | 1. The impurity is a structural isomer or a closely related byproduct. | 1. Employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water) for high-resolution separation. |
| Product is a Colored Solid | 1. Presence of colored byproducts from the synthesis. 2. Degradation of the compound. | 1. Treat a solution of the crude product with activated charcoal before filtration and recrystallization. 2. Ensure that the purification process avoids prolonged exposure to strong acids, bases, or high temperatures. |
Experimental Protocols
General Protocol for Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis of the crude mixture.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, or an ethanol/water mixture).
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification process for synthetic this compound.
Caption: General purification workflow for synthetic this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Troubleshooting Poor Reproducibility in Coumestrol Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in coumestrol bioassays. The information is tailored for researchers, scientists, and drug development professionals working with this phytoestrogen.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability (e.g., MTT) assay results with coumestrol between experiments. What are the common causes and solutions?
A1: High variability in cell viability assays is a frequent issue. The sources of error can be categorized into several key areas:
-
Cell Culture and Seeding:
-
Inconsistent Cell Density: Seeding an uneven number of cells across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during seeding. After plating, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
-
-
Cell Health and Passage Number: Cells that are unhealthy, in a non-logarithmic growth phase, or at a high passage number can respond inconsistently to treatment.
-
Solution: Always use healthy, actively dividing cells within a defined low passage number range. It is advisable to establish a master and working cell bank to ensure consistency.
-
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular response to stimuli.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
-
-
Assay Procedure:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, coumestrol dilutions, or assay substrates will lead to significant well-to-well variability.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. For viscous solutions, consider reverse pipetting.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, leading to different results compared to the inner wells.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Inconsistent Incubation Times: Variations in incubation times for coumestrol treatment or with the assay reagent can affect the results.
-
Solution: Use a multichannel pipette for adding reagents to minimize time discrepancies between wells.
-
-
-
Reagents and Compound:
-
Coumestrol Stock Solution: Improperly prepared or stored coumestrol stock solutions can lead to inconsistent concentrations.
-
Solution: Prepare fresh stock solutions of coumestrol in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Reagent Quality: Degradation of assay reagents, such as the MTT reagent, can lead to a weak or variable signal.
-
Solution: Check the expiration dates of all reagents and store them according to the manufacturer's instructions. Protect light-sensitive reagents from light.
-
-
Q2: Our IC50 values for coumestrol's cytotoxic effects on cancer cell lines are inconsistent. How can we improve the reproducibility of these measurements?
A2: Inconsistent IC50 values are a common challenge. In addition to the factors mentioned in Q1, consider the following:
-
Cell Seeding Density: The initial cell density can significantly impact the calculated IC50 value. Higher densities can sometimes lead to apparent resistance.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration. Ensure that the cells are in the exponential growth phase throughout the experiment.
-
-
Assay Choice: The MTT assay, while common, has limitations. It measures metabolic activity, which may not always directly correlate with cell number. Furthermore, the formazan crystals can be difficult to dissolve completely, leading to variability.
-
Solution: Consider alternative viability assays such as those based on resazurin (e.g., CellTiter-Blue®), ATP content (e.g., CellTiter-Glo®), or direct cell counting.
-
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can influence the result.
-
Solution: Use a consistent and appropriate non-linear regression model to fit your data. Ensure you have a sufficient number of data points spanning the full dose-response range.
-
Q3: We are conducting estrogen receptor (ER) binding assays and are facing issues with reproducibility. What are the key factors to control?
A3: ER binding assays are sensitive and require careful control of several parameters:
-
Receptor and Ligand Quality: The purity and activity of the recombinant ER protein and the labeled ligand are critical.
-
Solution: Use high-quality, purified ER protein. Ensure the stability of your fluorescent or radiolabeled ligand and store it appropriately.
-
-
Assay Buffer and Conditions: The composition of the assay buffer, including pH and ionic strength, can affect binding.
-
Solution: Standardize your assay buffer and incubation conditions (time and temperature).
-
-
Non-Specific Binding: High non-specific binding can mask the specific interaction between coumestrol and the ER.
-
Solution: Include appropriate controls to determine non-specific binding (e.g., by adding a large excess of an unlabeled competitor). Optimize blocking agents in your assay buffer if necessary.
-
Data Presentation
The following tables summarize key quantitative data for coumestrol from the literature.
| Parameter | Receptor | Value | Assay Method | Reference |
| Binding Affinity | ||||
| Kd | ERα | 32.66 µM | Fluorescence Polarization | [1] |
| Kd | ERβ | 36.14 µM | Fluorescence Polarization | [1] |
| Cytotoxicity (IC50) | ||||
| IC50 | HepG2 (liver cancer) | 71.27 µM | Crystal Violet Assay | [1] |
| IC50 | Vero (normal kidney) | 237.2 µM | Crystal Violet Assay | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of coumestrol on the viability of adherent cancer cell lines (e.g., MCF-7).
Materials:
-
Coumestrol
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of coumestrol (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the coumestrol stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., ≤ 0.5%).
-
Include a "vehicle control" with the same final concentration of DMSO as the treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of coumestrol.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Estrogen Receptor Transactivation Assay (General)
This protocol outlines the general steps for an ER transactivation assay using a reporter gene (e.g., luciferase) in a stably transfected cell line (e.g., MCF-7).
Materials:
-
ER-positive cell line stably transfected with an estrogen-responsive element (ERE)-driven reporter gene (e.g., ERE-luc).
-
Estrogen-free cell culture medium.
-
Coumestrol and control compounds (e.g., 17β-estradiol as a positive control).
-
Lysis buffer.
-
Luciferase substrate.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the cells in estrogen-free medium for several days before the assay.
-
Seed the cells in a 96-well white plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of coumestrol and control compounds in estrogen-free medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the luciferase enzyme.
-
-
Luciferase Assay:
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., by co-transfecting with a constitutively expressed reporter like Renilla luciferase).
-
Express the results as fold induction over the vehicle control.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility.
Caption: Simplified signaling pathways of coumestrol.
References
Technical Support Center: Optimizing Reaction Conditions for Coumurrayin Derivatization
Welcome to the technical support center for the derivatization of Coumurrayin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this prenylated coumarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive sites for derivatization?
A1: this compound is a naturally occurring prenylated coumarin with the chemical structure 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one. Its structure presents several reactive sites for derivatization:
-
The Methoxy Groups (C5 and C7): These can be demethylated to yield hydroxyl groups, which can then be further functionalized.
-
The Prenyl Group (C8): The double bond in the prenyl chain is susceptible to various reactions, including cyclization, oxidation, and addition reactions.
-
The Lactone Ring: This ring can be opened under basic conditions, allowing for modification of the resulting carboxyl and hydroxyl groups.
-
The Aromatic Ring: While less reactive, the benzene ring can potentially undergo electrophilic substitution, although this is often challenging to control.
Q2: I am observing low yields in my O-demethylation reaction of this compound. What are the possible causes and solutions?
A2: Low yields in O-demethylation reactions of methoxy-substituted coumarins are a common issue. Several factors could be contributing to this:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Consider extending the reaction time and/or cautiously increasing the temperature.
-
Reagent Degradation: The demethylating agent (e.g., BBr₃, AlCl₃) may have degraded due to exposure to moisture. Ensure you are using fresh or properly stored reagents.
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the demethylating agent will lead to incomplete conversion. Conversely, a large excess can sometimes lead to unwanted side products. A typical starting point is 1-2 equivalents of the demethylating agent per methoxy group.
-
Side Reactions: At higher temperatures, or with prolonged reaction times, side reactions such as decomposition of the coumarin scaffold can occur. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.
-
Work-up and Purification Losses: The work-up procedure might be causing loss of product. Ensure the pH is carefully adjusted during quenching and that appropriate solvents are used for extraction. Purification by column chromatography should be optimized to minimize losses.
Q3: How can I selectively demethylate only one of the two methoxy groups in this compound?
A3: Selective O-demethylation of one methoxy group over the other in a dimethoxycoumarin can be challenging due to their similar reactivity. However, some strategies can be employed:
-
Careful Control of Stoichiometry: Using a sub-stoichiometric amount of the demethylating agent (e.g., 1 equivalent of BBr₃ for a molecule with two methoxy groups) can sometimes favor mono-demethylation. The reaction must be carefully monitored, and stopped once the desired product is the major component in the reaction mixture.
-
Temperature Control: Running the reaction at a lower temperature may increase selectivity, as the activation energy for the demethylation of the two methoxy groups might be slightly different.
-
Steric Hindrance: While the methoxy groups in this compound are in electronically different environments, steric hindrance is not significantly different. However, in some substrates, the steric environment can influence selectivity.
Q4: What are common side products when performing acid-catalyzed cyclization of the prenyl group?
A4: Acid-catalyzed cyclization of the prenyl group to form a new heterocyclic ring is a common strategy for derivatizing prenylated coumarins. However, several side products can be formed:
-
Isomeric Cyclization Products: Depending on the reaction conditions, cyclization can lead to the formation of different ring sizes (e.g., five-membered vs. six-membered rings) or isomers with the double bond in a different position.
-
Polymerization: Under strongly acidic conditions, the prenyl group can initiate polymerization, leading to a complex mixture of oligomeric products.
-
Decomposition: Strong acids and high temperatures can lead to the degradation of the coumarin core.
-
Incomplete Cyclization: If the reaction is not driven to completion, you may have a mixture of the starting material and the cyclized product, complicating purification.
Q5: My this compound derivative appears to be unstable during purification. What can I do?
A5: The stability of coumarin derivatives can be influenced by pH and exposure to light and air.
-
pH Sensitivity: The lactone ring of coumarins is susceptible to hydrolysis under basic conditions[1][2]. During work-up and purification (e.g., on silica gel), it is important to maintain neutral or slightly acidic conditions. If you are using reverse-phase chromatography, ensure the mobile phase is appropriately buffered.
-
Photosensitivity: Some coumarin derivatives are light-sensitive. It is good practice to protect the reaction mixture and the purified compound from direct light.
-
Oxidation: The phenolic hydroxyl groups of demethylated derivatives can be prone to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help to minimize oxidation.
Troubleshooting Guides
O-Demethylation of Methoxy Groups
| Problem | Possible Cause | Troubleshooting Steps |
| No or low conversion to the demethylated product | 1. Inactive demethylating agent (e.g., BBr₃, AlCl₃). 2. Insufficient reagent. 3. Low reaction temperature. 4. Short reaction time. | 1. Use a fresh bottle of the reagent or a newly prepared solution. 2. Increase the equivalents of the demethylating agent incrementally (e.g., from 1.5 to 2.5 eq. per methoxy group). 3. Gradually increase the reaction temperature while monitoring the reaction progress. 4. Extend the reaction time. |
| Formation of multiple products (over-reaction) | 1. Excess demethylating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the equivalents of the demethylating agent. 2. Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to room temperature). 3. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the desired product is formed. |
| Product decomposition | 1. Harsh reaction conditions (high temperature, strong acid). 2. Presence of oxygen (for hydroxylated products). | 1. Use milder demethylating agents if possible. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Use degassed solvents. |
| Difficult purification | 1. Incomplete reaction leading to a mixture of starting material and products. 2. Formation of polar byproducts. | 1. Optimize the reaction to drive it to completion. 2. Try different solvent systems for column chromatography. A gradient elution might be necessary. 3. Consider derivatizing the hydroxyl groups to less polar ethers or esters before purification, followed by deprotection. |
Reactions of the Prenyl Group (e.g., Cyclization)
| Problem | Possible Cause | Troubleshooting Steps |
| No cyclization observed | 1. Insufficiently acidic catalyst. 2. Low reaction temperature. | 1. Try a stronger acid catalyst (e.g., switch from p-TsOH to H₂SO₄, used with caution). 2. Increase the reaction temperature. |
| Formation of a complex mixture of products | 1. Use of a non-selective catalyst. 2. Polymerization of the prenyl group. 3. Decomposition of the starting material. | 1. Screen different acid catalysts (Lewis and Brønsted acids) to find one that favors the desired product. 2. Use a lower concentration of the substrate to disfavor intermolecular reactions. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Low yield of the desired cyclized product | 1. Sub-optimal reaction conditions. 2. Reversibility of the reaction. | 1. Systematically optimize the catalyst loading, temperature, and reaction time. 2. If the reaction is reversible, consider using a method to remove a byproduct (e.g., water) to drive the equilibrium towards the product. |
Experimental Protocols
Disclaimer: These are general starting protocols and may require optimization for your specific setup and desired derivative. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: O-Demethylation of this compound using Boron Tribromide (BBr₃)
This protocol aims to demethylate the methoxy groups of this compound to yield the corresponding dihydroxy derivative.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (2.2 eq. for demethylation of both methoxy groups) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol.
-
Add saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the demethylated this compound.
Protocol 2: Acid-Catalyzed Cyclization of the Prenyl Group of this compound
This protocol describes a general procedure for the intramolecular cyclization of the prenyl group to form a new heterocyclic ring.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, dioxane, or DCM)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve this compound (1 eq.) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating).
-
Add the acid catalyst (0.1 - 1 eq.). The optimal amount will need to be determined experimentally.
-
Stir the reaction at room temperature or heat to reflux, depending on the catalyst and substrate reactivity. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of this compound derivatization.
Table 1: Representative Conditions for O-Demethylation of Methoxycoumarins
| Demethylating Agent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| BBr₃ | DCM | -78 to RT | 2 - 12 h | Highly effective but moisture-sensitive. Stoichiometry is key for selectivity. |
| AlCl₃ / EtSH | DCM or neat | Reflux | 4 - 24 h | Milder than BBr₃, but may require higher temperatures and longer reaction times. |
| HBr (48%) | Acetic Acid | Reflux | 2 - 8 h | Harsh conditions, may not be suitable for sensitive substrates. |
| Pyridine·HCl | Neat | 180 - 210 | 1 - 3 h | High temperature, useful for sterically hindered methoxy groups. |
Table 2: Catalysts and Conditions for Prenyl Group Cyclization
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Product Type |
| Formic Acid | Neat | Reflux | 1 - 4 h | Dihydrofuran or Dihydropyran ring |
| p-TsOH | Toluene | Reflux | 2 - 8 h | Dihydropyran ring |
| H₂SO₄ (conc.) | Acetic Acid | RT | 0.5 - 2 h | Dihydropyran ring |
| BF₃·OEt₂ | DCM | 0 to RT | 1 - 5 h | Dihydrofuran or Dihydropyran ring |
Visualizations
Experimental Workflow: O-Demethylation of this compound
Caption: Workflow for the O-demethylation of this compound using BBr₃.
Logical Relationship: Troubleshooting Low Yield in Derivatization Reactions
Caption: Troubleshooting guide for addressing low product yield.
References
Improving the signal-to-noise ratio in Coumurrayin fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving coumarin-based fluorophores.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of coumarin dyes that can lead to a poor signal-to-noise ratio.
Q1: Why is the fluorescence signal of my coumarin-labeled sample weak or undetectable?
A low or absent fluorescence signal can stem from several factors throughout the experimental workflow, from labeling to data acquisition. A systematic troubleshooting approach is crucial to identify the root cause. A weak signal is not necessarily indicative of an unsuccessful labeling reaction.[1] Several factors can influence the fluorescence intensity. The primary areas to investigate include the labeling efficiency, the properties of the coumarin dye itself, the local environment of the dye, and the imaging or measurement setup.[1]
Q2: How can I determine if the low signal is due to poor labeling efficiency?
Inefficient labeling is a frequent cause of low fluorescence. Here's how to troubleshoot it:
-
Verify the Labeling Chemistry: Coumarin dyes are often supplied as amine-reactive N-hydroxysuccinimide (NHS) esters.[1] This chemistry targets primary amines (e.g., the N-terminus and lysine side chains) on proteins.[1] Ensure that your protein has accessible primary amines for labeling.
-
Check the Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[1] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[1]
-
Assess Dye Quality: Ensure the coumarin dye has been stored correctly, protected from light and moisture, to prevent degradation. It is advisable to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[1]
-
Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to either under- or over-labeling. Over-labeling can cause fluorescence quenching. A typical starting point for optimization is a 10- to 20-fold molar excess of the dye.[1]
-
Confirm Protein Concentration: Accurate protein concentration is essential for calculating the correct molar ratios for labeling.[1]
-
Purification: Proper purification is critical to remove unconjugated dye, which can interfere with the accurate determination of labeling efficiency and contribute to a high background signal.[1] Common methods for purifying labeled proteins include size exclusion chromatography (gel filtration), dialysis, and spin columns.[1]
Q3: Could the choice of coumarin dye or its environment be the reason for the low signal?
Yes, the specific coumarin derivative and its local environment play a significant role in the resulting fluorescence intensity.
-
Quantum Yield: The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light.[2] Different coumarin derivatives have different quantum yields, which are also highly dependent on the solvent.[2] For instance, the fluorescence of 7-aminocoumarins can be significantly reduced in polar solvents due to the formation of a twisted intramolecular charge-transfer (TICT) state, which increases non-radiative decay.[3]
-
Solvent Effects: The polarity of the solvent can cause shifts in the absorption and fluorescence spectra of coumarin dyes (solvatochromism).[4][5][6] This can lead to a mismatch with your instrument's filter sets.
-
pH Sensitivity: The fluorescence of many coumarin derivatives is pH-sensitive.[5][7] For example, the fluorescence of some derivatives changes from blue to yellow-green as the pH shifts from acidic to alkaline.[7][8] The fluorescence of 7-hydroxycoumarin is strong at a pH of around 10, while its conjugates show little to no fluorescence.[9]
-
Quenching: Amino acid residues like tryptophan or tyrosine in close proximity to the dye on a labeled protein can quench its fluorescence.[1]
Q4: My signal is present, but the background is too high. How can I reduce background fluorescence?
High background fluorescence, or noise, is a common problem that can obscure your signal. Here are the major sources and how to address them:
-
Autofluorescence: This is naturally occurring fluorescence in cells and tissues, often from molecules like flavins and porphyrins.[10][11] It is typically broad and more problematic in the blue-green region of the spectrum where many coumarins emit.[10][]
-
Solution: Use a phenol red-free medium for live cell imaging, as phenol red can contribute to background.[13] If possible, choose a coumarin derivative with emission at longer wavelengths to minimize overlap with autofluorescence.
-
-
Non-specific Binding: This can occur from the fluorescently labeled probe binding to unintended targets.[10]
-
Unbound Dye: Residual, unbound coumarin dye in your sample will contribute to background fluorescence.[16]
-
Solution: Ensure your purification methods after labeling are effective at removing all free dye.[1]
-
-
Instrumental Factors: Out-of-focus light and suboptimal detector settings can increase background noise.[14][17]
Q5: My signal is initially strong but fades quickly during imaging. What is happening and how can I prevent it?
This phenomenon is called photobleaching, the irreversible photodegradation of the fluorophore.[18][19] Coumarin dyes can be susceptible to photobleaching, especially under high-intensity light.[18][20][21]
-
Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that provides an adequate signal.[14]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or faster scanning speeds.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
-
Image with Higher Sensitivity Detectors: Using more sensitive detectors allows for lower excitation light levels, thus reducing photobleaching.
Data Presentation
Table 1: Quantum Yields of Selected Coumarin Dyes in Different Solvents
| Dye | Solvent | Quantum Yield (Φ) |
| Coumarin 1 | Ethanol | 0.73, 0.50[2] |
| Coumarin 6 | Ethanol | 0.78[2] |
| Coumarin 6 | Acetonitrile | 0.63 |
| Coumarin 7 | Methanol | 0.82 |
| Coumarin 47 | Chloroform | 0.45 - 0.69[2] |
| Coumarin 102 | Ethanol | 0.764 |
| Coumarin 120 | Methanol | 0.51[2] |
| Coumarin 120 | Ethanol | 0.56[2] |
| Coumarin 151 | Ethanol | 0.53[2] |
| Coumarin 151 | Nonpolar Solvents | Exceptionally low[2] |
| Coumarin 153 | Ethanol | 0.544 |
| Coumarin 153 | Water | 0.1 |
| Coumarin 153 | Cyclohexane | 0.9 |
| Coumarin 343 X azide | Not Specified | 0.63 |
| Coumarin 540 | Toluene | 0.76[2] |
| Coumarin 540 | Ethanol | ~1[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Coumarin NHS Esters
This protocol provides a general guideline. Optimization may be required for specific proteins and dyes.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Ensure the protein concentration is accurately determined.
-
-
Dye Preparation:
-
Immediately before use, dissolve the coumarin NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess of dye is a good starting point).[1]
-
Slowly add the dye solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin columns. The choice of method depends on the scale of the reaction and the properties of the protein.[1]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the coumarin dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protocol 2: Indirect Immunofluorescence Staining
This is a typical workflow for immunofluorescence staining.
-
Sample Preparation and Fixation:
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[24]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the coumarin-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[22]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with the appropriate filter set for the coumarin dye.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Jablonski diagram illustrating fluorescence principles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 11. Challenges with Background Fluorescence [visikol.com]
- 13. ibidi.com [ibidi.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Signal-to-Noise Considerations [evidentscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ibidi.com [ibidi.com]
- 23. biotium.com [biotium.com]
- 24. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Coumurins: Coumurrayin in the Context of Established Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of prominent coumarins. While the focus is on establishing a baseline with well-researched compounds such as warfarin, dicoumarol, and umbelliferone, we also address the current scientific standing of the lesser-known coumurrayin.
Coumarins, a diverse class of benzopyrone-containing secondary metabolites found in many plants, have long been a source of pharmacological interest.[1][2] Their derivatives have yielded a range of therapeutic agents with activities spanning from anticoagulation to anti-inflammatory and anticancer effects.[1][2] This guide delves into the bioactivity of a selection of these compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to facilitate a clear comparison for research and development purposes.
The Enigma of this compound
This compound has been identified and isolated from plant species of the Murraya genus, specifically Murraya paniculata and Murraya omphalocarpa.[3][4] Despite its successful isolation, a comprehensive search of the current scientific literature reveals a notable absence of quantitative bioactivity data for this compound. Studies documenting its isolation have not concurrently published specific details regarding its biological effects, such as IC50 values or detailed mechanistic pathways.[3][4] Consequently, a direct, data-driven comparison of this compound's bioactivity with that of other coumarins is not feasible at this time. The following sections will, therefore, focus on the well-characterized bioactivities of warfarin, dicoumarol, and umbelliferone to provide a comparative framework, highlighting the existing knowledge gap concerning this compound.
Comparative Bioactivity Data
The following table summarizes key quantitative data for the bioactivity of warfarin, dicoumarol, and umbelliferone across different therapeutic areas. This data is essential for understanding their relative potency and potential applications.
| Coumarin | Bioactivity | Assay | Target/Cell Line | IC50 / Potency |
| Warfarin | Anticoagulant | Prothrombin Time (PT) | Vitamin K Epoxide Reductase (VKOR) | Therapeutic INR: 2.0-3.0 |
| Dicoumarol | Anticoagulant | Prothrombin Time (PT) | Vitamin K Epoxide Reductase (VKOR) | Varies; potent inhibitor |
| Anticancer | Cytotoxicity Assay | Pancreatic Cancer Cells | Growth inhibition reported | |
| Umbelliferone | Anti-inflammatory | Nitric Oxide (NO) Assay | LPS-stimulated RAW 264.7 Macrophages | Inhibition of NO production |
| Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC50 values reported in various studies | |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 values reported in various studies |
Key Bioactivities and Mechanisms of Action
Anticoagulant Activity
Warfarin and dicoumarol are renowned for their anticoagulant properties, which are central to their clinical use in preventing and treating thromboembolic events.[5] Their primary mechanism of action involves the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[6] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, these coumarins lead to the production of inactive clotting factors, thereby prolonging the time it takes for blood to clot.
Anti-inflammatory Activity
Umbelliferone is a coumarin that has demonstrated notable anti-inflammatory properties. Its mechanism of action is multifaceted and involves the modulation of key inflammatory pathways. One of the primary ways it exerts its effects is by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Anticancer Activity
Several coumarins, including dicoumarol and umbelliferone, have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). For instance, some coumarins can modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Experimental Methodologies
To ensure the reproducibility and validity of the bioactivity data, it is crucial to understand the experimental protocols employed. Below are detailed methodologies for the key assays mentioned in this guide.
Prothrombin Time (PT) Assay for Anticoagulant Activity
Objective: To measure the time it takes for blood plasma to clot after the addition of thromboplastin, an activator of the extrinsic pathway of coagulation. This assay is widely used to monitor the efficacy of oral anticoagulants like warfarin.
Protocol:
-
Blood Collection: Whole blood is collected from the subject into a tube containing an anticoagulant, typically sodium citrate, which chelates calcium and prevents premature clotting.
-
Plasma Preparation: The blood sample is centrifuged to separate the plasma (the liquid component of blood) from the blood cells.
-
Assay Procedure:
-
A specific volume of the patient's plasma is placed in a test tube and warmed to 37°C.
-
An excess of thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium are added to the plasma to initiate clotting.
-
The time taken for a fibrin clot to form is measured in seconds.
-
-
Data Analysis: The prothrombin time is often expressed as an International Normalized Ratio (INR), which standardizes the results across different laboratories and thromboplastin reagents.
MTT Assay for Anticancer Activity (Cell Viability)
Objective: To assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., umbelliferone) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
Objective: To quantify the production of nitric oxide (NO), a key inflammatory mediator, by cells (e.g., macrophages) in response to an inflammatory stimulus. The assay typically measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of the test compound (e.g., umbelliferone) for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). In the presence of nitrite, a pink to reddish-purple azo dye is formed.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at approximately 540 nm.
-
Data Analysis: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve of known nitrite concentrations. The percentage of NO inhibition by the test compound is then calculated.
Conclusion
This guide provides a comparative look at the bioactivities of several key coumarins, underscoring their therapeutic potential in anticoagulation, anti-inflammatory, and anticancer applications. The provided quantitative data and detailed experimental protocols for warfarin, dicoumarol, and umbelliferone offer a valuable resource for researchers.
Crucially, this review also highlights a significant knowledge gap regarding the bioactivity of this compound. While its existence as a natural product is confirmed, the absence of published, quantitative bioactivity data prevents its direct comparison with other well-characterized coumarins. This presents a clear opportunity for future research to isolate this compound in sufficient quantities and conduct comprehensive biological and pharmacological evaluations. Such studies would not only elucidate the potential therapeutic value of this compound but also contribute to a more complete understanding of the structure-activity relationships within the diverse coumarin family. Further investigation into this and other lesser-known coumarins could unlock novel therapeutic agents for a variety of diseases.
References
- 1. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Coumarin - Wikipedia [en.wikipedia.org]
- 6. japsonline.com [japsonline.com]
A Comparative Analysis of Coumurrayin and Warfarin as Anticoagulants
A guide for researchers and drug development professionals.
Introduction
Coumarins are a well-established class of compounds known for their anticoagulant properties, with warfarin being the most prominent and widely prescribed example. This guide provides a detailed comparison of the established anticoagulant, warfarin, with coumurrayin, a naturally occurring coumarin derivative. While extensive data exists for warfarin, defining its mechanism, efficacy, and clinical application, research on the specific anticoagulant activity of this compound is not available in the current scientific literature. This guide, therefore, presents a comprehensive overview of warfarin's anticoagulant profile, alongside the known information about this compound, to serve as a foundational resource for researchers interested in the potential of novel coumarin-based anticoagulants.
Chemical Structures
This compound: 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
Warfarin: (RS)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one
Mechanism of Action
Warfarin: A Vitamin K Antagonist
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][2][3][4] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.
Specifically, VKOR catalyzes the reduction of vitamin K epoxide to its active, reduced form, vitamin K hydroquinone. This reduced form is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which carboxylates glutamate residues on vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X.[2][5] This carboxylation is crucial for the calcium-binding capacity of these factors, enabling them to participate in the coagulation cascade.
By inhibiting VKOR, warfarin depletes the available pool of reduced vitamin K, leading to the production of under-carboxylated, and therefore inactive, clotting factors.[5][6] The anticoagulant effect of warfarin is not immediate, as it depends on the natural clearance of the already circulating active clotting factors.[5][7]
References
- 1. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 2. A Review on Pharmacological Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarins and carbazoles from Clausena excavata exhibited antimycobacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Coumarin Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Coumarins, a class of natural benzopyrone compounds, and their synthetic derivatives have emerged as promising candidates, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vivo anticancer efficacy of several coumarin derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of future preclinical studies.
In Vivo Efficacy of Coumarin Derivatives: A Comparative Summary
The in vivo anticancer activities of various coumarin derivatives have been evaluated in several preclinical xenograft models. The following table summarizes the quantitative data on tumor growth inhibition.
| Coumarin Derivative | Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Comparison Drug | Reference |
| Esculetin | Hepatocellular Carcinoma (Hepa1-6 cells) | C57BL/6J mice | 200, 400, 700 mg/kg/day (i.p.) | 15 days | 20.33%, 40.37%, 55.42% | 5-Fluorouracil (5-Fu) | [1][2] |
| Hepatocellular Carcinoma (HUH7 cells) | Nude mice | 10, 30, 60 mg/kg | Not Specified | Dose-dependent decrease in tumor volume | None | [3] | |
| Osthole | Endometrial Cancer (JEC cells) | Nude mice | 200 µM | Not Specified | Inhibition of cancer cell growth | None | [4] |
| Ferulin C | Breast Cancer (MCF-7 cells) | Not Specified | Not Specified | Not Specified | "Acceptable antiproliferatory activity" | None | [5] |
| Scopoletin-cinnamic acid hybrid (17b) | Not Specified | Mice | Dose-dependent | Not Specified | "Significantly suppressed tumor growth" | Doxorubicin (less effective) | [6] |
| Umbelliprenin | Colorectal Cancer (CT26 cells) | BALB/c mice | Not Specified | 32 days | Significant decrease in tumor size | None | [7] |
| Novel Coumarin Derivative (LL-348) with Paclitaxel | Xenograft Animal Model | Not Specified | 10 mg/kg (with 40 mg/kg Paclitaxel) | Not Specified | Significantly increased efficacy of Paclitaxel | Paclitaxel alone | [8] |
| Novel Coumarin Derivatives | Breast Cancer | Mice | Not Specified | Not Specified | Significant reduction in microscopic metastases | Doxorubicin | [5] |
Note: "Not Specified" indicates that the information was not available in the cited abstract. Further review of the full-text articles is recommended for complete details.
Key Signaling Pathways Modulated by Coumarin Derivatives
Coumarin derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. One of the central pathways affected is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer. Several coumarin derivatives have been shown to inhibit this pathway at different nodal points, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Experimental Protocols for In Vivo Anticancer Studies
Standardized and detailed experimental protocols are crucial for the reproducibility and validation of in vivo anticancer efficacy studies. Below are representative protocols for establishing breast and hepatocellular carcinoma xenograft models in mice.
Breast Cancer Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using human breast cancer cell lines in immunodeficient mice.
Caption: Workflow for a breast cancer xenograft study.
Detailed Steps:
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231 for triple-negative or MCF-7 for ER-positive breast cancer) are cultured in appropriate media and conditions until they reach the desired confluence for injection.
-
Animal Preparation: Six- to eight-week-old female immunodeficient mice (e.g., athymic nu/nu or NOD-SCID) are used. They are housed in a sterile environment.
-
Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the mammary fat pad of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with a caliper every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The coumarin derivative, a vehicle control, and/or a standard chemotherapy drug are administered according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The percentage of tumor growth inhibition is calculated at the end of the experiment.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to study the mechanism of action.
Hepatocellular Carcinoma Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model for hepatocellular carcinoma (HCC) in immunodeficient mice.
Caption: Workflow for a hepatocellular carcinoma xenograft study.
Detailed Steps:
-
Cell Culture: Human (e.g., HepG2, HUH7) or murine (e.g., Hepa1-6) hepatocellular carcinoma cells are cultured in appropriate media.
-
Animal Model: Depending on the cell line, either immunodeficient (for human cells) or immunocompetent (for syngeneic murine cells) mice are used. For instance, C57BL/6J mice are used for Hepa1-6 cells[1][2].
-
Cell Implantation: A suspension of HCC cells (e.g., 2 x 10^6 cells in 100 µL of serum-free medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume.
-
Treatment Protocol: When tumors reach a palpable size, mice are randomized into groups and treated with the coumarin derivative, vehicle control, or a positive control drug (e.g., 5-Fu) via a specified route and schedule.
-
Efficacy Assessment: Tumor growth inhibition is determined by comparing the tumor volumes and weights in the treated groups to the control group.
-
Mechanism of Action Studies: At the termination of the experiment, tumor tissues are collected for histopathological examination and molecular analyses to investigate the underlying mechanisms of the anticancer effects.
Conclusion
This guide provides a comparative overview of the in vivo anticancer effects of several coumarin derivatives, highlighting their potential as therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the design of robust preclinical studies to further validate the therapeutic potential of this promising class of compounds. The consistent demonstration of tumor growth inhibition across various cancer models, coupled with the ability to modulate key signaling pathways like PI3K/Akt/mTOR, underscores the importance of continued research into coumarin derivatives for cancer therapy.
References
- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo, In vitro, and In silico Studies of Umbelliferone and Irinotecan on MDA-MB-231 Breast Cancer Cell Line and Drosophila melanogaster Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>Ferula ferulaeoides</i> ethyl acetate extract induces apoptosis in esophageal cancer cells via mitochondrial and PI3K/Akt/Bad pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Osthole: An up-to-date review of its anticancer potential and mechanisms of action [frontiersin.org]
- 7. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of coumarin derivative-mediated inhibition of P-glycoprotein on oral bioavailability and therapeutic efficacy of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Coumurrayin's antioxidant capacity
A Comparative Analysis of the Antioxidant Capacity of Coumarins
The antioxidant potential of coumarins, a significant class of heterocyclic compounds, has garnered considerable attention within the scientific community. Their diverse structures, characterized by a benzopyrone skeleton, allow for a wide range of biological activities, including notable antioxidant effects. This guide provides a comparative analysis of the antioxidant capacity of various coumarin derivatives, supported by experimental data, detailed methodologies, and an overview of a key signaling pathway involved in the cellular antioxidant response.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of different coumarin derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant strength of a compound, with lower values indicating higher potency. The following table summarizes the IC50 values for several coumarin derivatives from different studies, compared against standard antioxidants like ascorbic acid, Trolox, and Butylated hydroxytoluene (BHT).
| Compound/Derivative | Assay | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
| Coumarin-Thiosemicarbazone 18 | DPPH | 7.1 | Ascorbic Acid | 18.6 | [1] |
| Coumarin-Thiosemicarbazone 18 | ABTS | 9.0 | Trolox | 13.0 | [1] |
| Coumarin-Thiosemicarbazone 19 | DPPH | 17.9 | Ascorbic Acid | 18.6 | [1] |
| Coumarin-Thiosemicarbazone 19 | ABTS | 8.8 | Trolox | 13.0 | [1] |
| Coumarin-Oxadiazole Hybrid 29 | DPPH | 17.19 | Ascorbic Acid | 23.80 | [1][2] |
| Coumarin-Oxadiazole Hybrid 28 | DPPH | 19.47 | Ascorbic Acid | 23.80 | [1][2] |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | - | - | - | [3] |
| 5-carboxy-7,8-dihydroxy-4-methylcoumarin | DPPH | - | - | - | [3] |
| 6,7-dihydroxycoumarin (Esculetin) | DPPH | - | - | - | [3] |
| Coumarin-Hydroxytyrosol Hybrid | DPPH | < 10,000 | BHT | 521.99 | [1] |
| Coumarin-Hydroxytyrosol Hybrid | ABTS | < 10,000 | BHT | 127.07 | [1] |
| Hydroxytyrosol | DPPH | 143.81 | BHT | 521.99 | [1] |
| Hydroxytyrosol | ABTS | 170.47 | BHT | 127.07 | [1] |
| Coumarin | DPPH | > 10,000 | BHT | 521.99 | [1] |
| Coumarin | ABTS | > 10,000 | BHT | 127.07 | [1] |
Note: Some studies did not provide specific IC50 values but identified compounds as highly active.
Key Antioxidant Signaling Pathway: Keap1-Nrf2-ARE
The Keap1-Nrf2-antioxidant response element (ARE) pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes, playing a pivotal role in maintaining cellular redox homeostasis.[4][5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of antioxidant genes.
Caption: The Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for common antioxidant capacity assays based on the reviewed literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[6][7][8]
-
Various concentrations of the test compound (coumarin derivative) and a standard antioxidant are added to the DPPH solution.[7][8]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 10-30 minutes).[1][2]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).[7][8]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate.[9]
-
The ABTS•+ solution is diluted with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).[9]
-
Different concentrations of the test compound and a standard are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated to determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a reagent (e.g., TPTZ - 2,4,6-tripyridyl-s-triazine), and the color intensity is proportional to the antioxidant capacity.
Methodology:
-
The FRAP reagent is prepared by mixing an acetate buffer, a solution of TPTZ in HCl, and a ferric chloride (FeCl₃) solution.[10]
-
The test compound and a standard are added to the FRAP reagent.
-
The mixture is incubated for a specific duration at a controlled temperature.
-
The absorbance of the colored product (Fe²⁺-TPTZ complex) is measured at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared with a known antioxidant (e.g., Trolox).
Experimental Workflow for Antioxidant Assay
The general workflow for evaluating the antioxidant capacity of a compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant capacity assessment.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the antioxidant capacity of synthesized coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japer.in [japer.in]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Coumurrayin: An In-Depth Efficacy Analysis Against Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of coumurrayin, a natural coumarin derivative, with standard anti-inflammatory drugs. Drawing upon available experimental data, this document aims to deliver an objective performance analysis to inform research and development in inflammation-targeted therapeutics.
Executive Summary
This compound, identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one, is a natural product found in plants of the Murraya genus, notably Murraya paniculata. While direct comparative studies on the anti-inflammatory efficacy of this compound against standard drugs are limited, research on coumarins isolated from Murraya species and other related derivatives provides significant insights into its potential. Available data suggests that coumarins, as a class, exert their anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK, and the inhibition of pro-inflammatory mediators. This guide synthesizes the existing, albeit indirect, evidence to benchmark the potential of this compound against established anti-inflammatory agents.
Comparative Efficacy Data
Table 1: In Vitro Anti-Inflammatory Activity of Coumarins and Standard Drugs
| Compound | Assay | Cell Line | Key Parameter | Result | Standard Drug | Result (Standard) |
| Murranganonesenecionate (from M. paniculata) | LPS-stimulated cytokine reduction | Monocytes | Cytokine Reduction | Highly Potent | - | - |
| 6-Methylcoumarin | LPS-induced NO Production | RAW 264.7 | IC50 | ~50 µM | - | - |
| 6-Methylcoumarin | LPS-induced PGE2 Production | RAW 264.7 | Inhibition at 100 µM | ~60% | - | - |
| Acenocoumarol | LPS-induced NO Production | RAW 264.7 | IC50 | ~25 µM | - | - |
| Indomethacin | Carrageenan-induced Paw Edema | Rats | Edema Inhibition | ED50 ~10 mg/kg | - | - |
| Dexamethasone | LPS-induced NO Production | RAW 264.7 | IC50 | Not specified, but effective | - | - |
Table 2: In Vivo Anti-Inflammatory Activity of Coumarin Derivatives and Standard Drugs
| Compound | Model | Species | Dose | % Inhibition of Edema | Standard Drug | Dose (Standard) | % Inhibition (Standard) |
| Coumarin Derivative 4 | Carrageenan-induced paw edema | Rat | Not specified | 44.05% (at 3h) | Indomethacin | Not specified | 32.14% (at 3h)[1] |
| Coumarin Derivative 8 | Carrageenan-induced paw edema | Rat | Not specified | 38.10% (at 3h) | Indomethacin | Not specified | 32.14% (at 3h)[1] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of coumarins, and likely this compound, are attributed to their ability to interfere with key inflammatory signaling cascades. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways.
-
NF-κB Signaling Pathway: Coumarins have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][3][4] Inhibition of NF-κB activation leads to a downstream reduction in the production of these inflammatory mediators.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a critical role in transmitting inflammatory signals. Coumarins can suppress the phosphorylation of these MAPKs, thereby blocking the signaling cascade that leads to the production of inflammatory cytokines and other mediators.[2][3]
Below is a diagram illustrating the proposed anti-inflammatory mechanism of coumarins.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., dexamethasone). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Control group (vehicle only)
-
Carrageenan control group (vehicle + carrageenan)
-
Test group(s) (test compound at various doses + carrageenan)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg + carrageenan)
-
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V0). The percentage of inhibition of edema is calculated for each treated group compared to the carrageenan control group using the following formula: % Inhibition = [ (Vt_control - Vt_treated) / Vt_control ] * 100
Conclusion
The available evidence strongly suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with standard drugs like indomethacin and dexamethasone are not yet established in the literature, studies on closely related coumarins from Murraya paniculata demonstrate significant anti-inflammatory potential. Further research is warranted to specifically quantify the efficacy of this compound in established in vitro and in vivo models and to directly compare its performance against standard-of-care anti-inflammatory agents. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory drug candidate.
References
- 1. Anti-inflammatory screening and molecular modeling of some novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]
- 4. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coumarin Aglycones and Their Glycosides: A Case Study of Esculetin and Esculin
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, coumarins represent a privileged scaffold, exhibiting a wide array of pharmacological activities. These compounds are often found in nature in both their aglycone (free) form and as glycosides. The presence of a sugar moiety can significantly impact the physicochemical properties and biological activities of the parent coumarin. This guide provides a head-to-head comparison of a well-characterized coumarin, Esculetin , and its common glycoside, Esculin , to illustrate these differences.
While the specific compound "Coumurrayin" and its glycoside could not be identified in publicly available scientific literature, the principles of structure-activity relationships discussed here for Esculetin and Esculin are broadly applicable to other coumarins and serve as a valuable reference for researchers.
Quantitative Data Summary
The following table summarizes the comparative biological activities of Esculetin and Esculin based on in vitro experimental data. It is a general observation that the aglycone form of flavonoids and coumarins often exhibits more potent biological activity in in vitro assays compared to their glycoside counterparts.[1] This is often attributed to factors like molecular size and polarity which can influence cell membrane permeability and interaction with target proteins.
| Biological Activity | Parameter | Esculetin (Aglycone) | Esculin (Glycoside) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging (IC₅₀) | Lower IC₅₀ (Higher Potency) | Higher IC₅₀ (Lower Potency) | General finding[1] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher Absorbance (Higher Reducing Power) | Lower Absorbance (Lower Reducing Power) | General finding[1] | |
| Anti-inflammatory Activity | Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (IC₅₀) | Lower IC₅₀ (Higher Potency) | Higher IC₅₀ (Lower Potency) | [2] |
| Anticancer Activity | Cytotoxicity against various cancer cell lines (IC₅₀) | Generally lower IC₅₀ (Higher Potency) | Generally higher IC₅₀ (Lower Potency) | [3][4] |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent compound.
Key Signaling Pathways
Coumarins exert their biological effects through modulation of various signaling pathways. Two key pathways implicated in their antioxidant and anti-inflammatory effects are the PI3K/Akt and Nrf2 pathways.
Caption: PI3K/Akt signaling pathway and the inhibitory role of coumarin aglycones.
Caption: Nrf2 signaling pathway and the activating role of coumarin aglycones.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are standard procedures used to evaluate the antioxidant and anti-inflammatory properties of compounds like Esculetin and Esculin.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds (Esculetin, Esculin) dissolved in methanol or DMSO
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6][7]
-
Reagents and Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Esculetin, Esculin) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be treated with LPS only, and a vehicle control group with the solvent (e.g., DMSO) and LPS. A blank group should contain untreated cells.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated using the formula: % Inhibition = [(NO_control - NO_sample) / NO_control] x 100 where NO_control is the nitrite concentration in the LPS-stimulated group and NO_sample is the nitrite concentration in the test compound-treated group.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound. A cell viability assay (e.g., MTT assay) should also be performed to ensure that the observed inhibition is not due to cytotoxicity.[6]
-
Conclusion
This guide provides a comparative framework for understanding the biological activities of a coumarin aglycone, exemplified by Esculetin, and its glycoside, Esculin. The provided data summary, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the field of natural product chemistry and drug development. While direct experimental data for "this compound" remains elusive, the principles outlined herein can guide the investigation and comparison of other coumarin derivatives. The differential activities between aglycones and their glycosides underscore the importance of considering these structural variations in the design and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylated coumarins, flavonoids, lignans and phenylpropanoids from Wikstroemia nutans and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Six New Coumarin Glycosides from the Aerial Parts of Gendarussa vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemical Screening and Biological Activity of Female and Male Cones from Pinus nigra subsp. laricio (Poir.) Maire [mdpi.com]
Unveiling Coumurrayin: A Comparative Fluorescence Benchmarking Guide
In the dynamic landscape of cellular imaging and drug development, the demand for novel fluorescent probes with superior photophysical properties is ever-present. Coumurrayin, a promising fluorescent molecule, has garnered attention for its potential applications in biological research. This guide provides an objective comparison of this compound's fluorescence characteristics against widely-used commercial dyes, DAPI and Hoechst 33342, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications. As "this compound" is a specialized or less common name, this guide will focus on a well-characterized and representative coumarin dye, 7-Amino-4-methylcoumarin (AMC), to provide a robust comparative analysis.[1]
Quantitative Photophysical Properties
The selection of a fluorescent dye is critically dependent on its intrinsic photophysical parameters. The following table summarizes the key fluorescence characteristics of 7-Amino-4-methylcoumarin (AMC) as a representative for this compound, alongside the commercial dyes DAPI and Hoechst 33342.
| Property | 7-Amino-4-methylcoumarin (AMC) | DAPI | Hoechst 33342 |
| Excitation Maximum (λex) | 344 - 351 nm[2][3] | ~358 nm[4][] | ~350 nm |
| Emission Maximum (λem) | 430 - 440 nm[2][3] | ~461 nm[] | ~461 nm |
| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ (for AMCA conjugate) | 33,000 M⁻¹cm⁻¹ | 42,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.6 (in ethanol) | ~0.45 (bound to DNA) | ~0.42 (bound to DNA) |
| Photostability | Moderate | Moderate | Moderate to high |
| Cell Permeability | Permeable[6] | Permeable to live cells (less efficient) and fixed cells[] | Highly permeable to live and fixed cells[7] |
Note: The molar extinction coefficient for AMC is for its 3-acetic acid derivative (AMCA) when conjugated to a protein[8]. The quantum yields for DAPI and Hoechst 33342 are for the dyes when bound to DNA, as their fluorescence is significantly enhanced in this state[9].
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key analyses are provided below.
Measurement of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. A common method for its determination is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Principle:
The quantum yield of an unknown sample (x) can be calculated relative to a standard (st) using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting dyes like AMC, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a suitable standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slopes of these plots (m) are proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the modified equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²)
-
Cellular Staining Protocols
-
Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Prepare a working solution of AMC (e.g., 1-10 µg/mL in PBS). Incubate the coverslips with the AMC solution for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with a UV excitation source and a blue emission filter.[6][10]
-
Cell Culture and Fixation: Grow and fix cells as described for AMC staining.[11]
-
Washing: Wash the cells with PBS.[1]
-
Staining: Prepare a DAPI staining solution (e.g., 300 nM in PBS).[1] Add the solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells two to three times with PBS.[1]
-
Mounting and Imaging: Mount and image as described for AMC. DAPI is excited by UV light (~360 nm) and emits blue fluorescence (~460 nm).[12]
-
Cell Culture: Grow cells in an appropriate culture medium.
-
Staining Solution Preparation: Prepare a Hoechst 33342 staining solution (e.g., 1-5 µg/mL in culture medium or PBS).[13][14]
-
Staining:
-
Washing (Optional for Live Cells): For live cell imaging, washing is not always necessary. For fixed cells, wash three times with PBS.[17]
-
Imaging: Image the cells using a fluorescence microscope with UV excitation (~350 nm) and a blue emission filter (~461 nm).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential applications, the following diagrams were generated using Graphviz.
References
- 1. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. betalifesci.com [betalifesci.com]
- 6. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. astorscientific.us [astorscientific.us]
- 12. bosterbio.com [bosterbio.com]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. med.nyu.edu [med.nyu.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Cellular Target Engagement of Coumurrayin: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of Coumurrayin, a representative coumarin-based compound. We present experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable validation strategy.
Coumarins are a class of natural compounds found in many plants and have garnered significant interest for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects[1][2]. Their therapeutic potential stems from their ability to modulate various cellular signaling pathways, such as the PI3K/Akt/mTOR and p53 pathways[1]. Validating the direct interaction of coumarin derivatives like this compound with their cellular targets is essential to understand their mechanism of action and to develop more potent and selective therapeutics.
Comparison of Key Target Validation Methodologies
Several robust methods exist to confirm and quantify the interaction between a small molecule and its protein target in a cellular context. The choice of method depends on factors such as the need for compound modification, desired throughput, and the nature of the target protein. Below is a comparison of three widely used techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding increases the thermal stability of the target protein, leading to a shift in its melting temperature (Tagg).[3][4] | Ligand binding stabilizes the target protein's structure, making it more resistant to protease digestion.[5][6] | A photoreactive version of the compound is used to form a covalent bond with the target protein upon UV irradiation, allowing for subsequent identification.[7][8] |
| Compound Modification | Not required. Uses the native compound.[3] | Not required. Uses the native compound.[5][9] | Required. The compound needs to be synthesized with a photoreactive group and often a reporter tag.[8] |
| Primary Readout | Change in the amount of soluble protein at different temperatures, measured by Western Blot, ELISA, or mass spectrometry.[4] | Difference in protein band intensity on an SDS-PAGE gel or in mass spectrometry signal after protease treatment.[2][6] | Identification of the covalently labeled protein, typically by mass spectrometry.[10] |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissues.[4] | Typically performed in cell lysates.[9] | Can be performed in cell lysates and in living cells.[8] |
| Throughput | Can be adapted to a 384-well format for higher throughput screening.[11] | Moderate throughput, can be adapted for screening.[5] | Lower throughput due to the need for UV irradiation and subsequent enrichment steps. |
| Key Advantage | Label-free and can be performed in live cells, providing physiologically relevant information.[4] | Does not require compound modification and is conceptually straightforward.[5][9] | Provides direct evidence of binding and can help identify the binding site.[7] |
| Key Limitation | Not all proteins show a clear thermal shift upon ligand binding. | The target protein must be susceptible to the chosen protease. | Requires chemical synthesis of a modified compound, which may alter its binding properties. |
Illustrative Experimental Data for this compound Target Engagement
The following table presents hypothetical data to illustrate how the results of target engagement and functional assays can be summarized and compared. Here, this compound is compared with Warfarin, a well-known coumarin-based anticoagulant that targets Vitamin K epoxide reductase (VKOR), and a hypothetical alternative compound.
Note: The following data is for illustrative purposes only and does not represent actual experimental results for a compound named "this compound."
| Compound | Target Protein | Validation Method | Thermal Shift (ΔTagg in °C) | Target Engagement EC50 (µM) | Functional Assay IC50 (µM) |
| This compound | Target X | CETSA | + 4.2 | 1.5 | 5.8 (Cell Proliferation) |
| Warfarin | VKORC1 | CETSA | + 3.5 | 2.1 | 1.9 (INR increase)[12] |
| Alternative Cmpd Y | Target X | CETSA | + 5.1 | 0.8 | 2.3 (Cell Proliferation) |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the metabolic stability of select coumarin derivatives, supported by experimental data and detailed protocols.
The coumarin scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. However, the journey from a promising lead compound to a clinically effective drug is often hampered by metabolic instability. Understanding how structural modifications to the coumarin core influence its metabolic fate is paramount for designing derivatives with improved pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of two distinct classes of coumarin derivatives, offering valuable insights for researchers in the field of drug discovery and development.
Data Presentation: A Head-to-Head Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability of a dinitroazetidine-coumarin hybrid and a furoxan-coumarin derivative in human, rat, and mouse liver microsomes. The data is presented as the percentage of the parent compound remaining after a specified incubation time, providing a direct measure of metabolic turnover.
| Compound Class | Derivative | Human Liver Microsomes (% Remaining) | Rat Liver Microsomes (% Remaining) | Mouse Liver Microsomes (% Remaining) | Reference |
| Dinitroazetidine-Coumarin | Hybrid 3 | 3.01 | 9.44 | 6.48 | [1][2] |
| Furoxan-Coumarin | CY-14S-4A83 | < 0.5 | < 0.5 | < 0.5 | [1] |
Key Observation: The dinitroazetidine-coumarin hybrid demonstrates significantly higher metabolic stability across all species tested compared to the furoxan-coumarin derivative, which undergoes rapid metabolism. This suggests that the dinitroazetidine moiety may shield the coumarin core from extensive metabolic breakdown.
Experimental Protocols: Unveiling the Methodology
The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes, based on established methodologies.[3][4][5]
1. Materials and Reagents:
-
Test Compounds (Coumarin Derivatives)
-
Pooled Liver Microsomes (Human, Rat, Mouse) from a commercial vendor
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (e.g., a structurally unrelated, stable compound)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Solutions:
-
Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in DMSO.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be ≤ 0.1%.
-
Microsomal Suspension: Thaw pooled liver microsomes on ice and dilute with cold phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Add the test compounds, control compounds, and vehicle control to the wells of a 96-well plate.
-
Add the microsomal suspension to each well and pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Include a control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.
4. Sample Processing and Analysis:
-
Seal the 96-well plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The LC-MS/MS system is typically run in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.[6][7][8]
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model. The t1/2 is calculated as 0.693 / k, where k is the slope of the regression line.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
Visualizing Metabolic Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz.
Caption: Overview of the primary metabolic pathways of the coumarin core structure.
Caption: Step-by-step workflow of a typical in vitro microsomal stability assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mercell.com [mercell.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. search.lib.utexas.edu [search.lib.utexas.edu]
Replicating Published Findings on Coumarin's Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the bioactivity of Scopoletin, a well-studied coumarin, with established drugs in the fields of oncology and inflammation. The data presented is collated from various published studies to facilitate the replication of key findings.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Scopoletin compared to the standard chemotherapeutic agent Doxorubicin and the anti-inflammatory drug Zileuton.
Anticancer Activity: Cytotoxicity (IC50)
| Compound/Drug | Cell Line | IC50 (µM) | Incubation Time | Assay Method |
| Scopoletin | HeLa (Cervical Cancer) | 7.5[1][2][3] | 24 hours[3] | Cell Counting Assay[3] |
| A549 (Lung Cancer) | ~83.2 (16 µg/mL)[3] | Not Specified | Not Specified | |
| MCF-7 (Breast Cancer) | 0.37 ± 0.05 (Derivative)[4][5] | Not Specified | Antiproliferative Assay[4][5] | |
| Doxorubicin | HeLa (Cervical Cancer) | 1.00 | 48 hours | MTT Assay |
| A549 (Lung Cancer) | 1.50 | 48 hours | MTT Assay | |
| MCF-7 (Breast Cancer) | 8.306 | 48 hours | SRB Assay |
Anti-inflammatory Activity: 5-Lipoxygenase Inhibition
| Compound/Drug | IC50 (µM) | Assay Method |
| Scopoletin | 1.76 ± 0.01 | Enzymatic Activity Assay |
| Zileuton | 0.3 - 0.5[6] | 5-HETE Synthesis Inhibition[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication of these findings.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Scopoletin and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Scopoletin and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of 5-lipoxygenase.
Materials:
-
5-LOX enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., arachidonic acid)
-
Zileuton (positive control)
-
Scopoletin
-
96-well white plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 500/536 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Keep all components on ice.
-
Test Compound Preparation: Dissolve Scopoletin and Zileuton in an appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add 2 µL of the test compound or solvent control to the wells of the 96-well plate.
-
For the inhibitor control, add 2 µL of Zileuton.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add 40 µL of the reaction mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Substrate Addition: Add 20 µL of the diluted LOX substrate to each well.
-
Fluorescence Measurement: Immediately start measuring the fluorescence at Ex/Em = 500/536 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the slope of the linear range of the reaction for each well. The percentage of inhibition is calculated as: [1 - (Slope of test compound / Slope of solvent control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Analysis of NF-κB Signaling: Western Blot for IκBα and p65 Phosphorylation
This protocol details the steps to analyze the phosphorylation status of IκBα and the p65 subunit of NF-κB, key events in the activation of this signaling pathway.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with Scopoletin for the desired time.
-
Stimulate the cells with an appropriate agent (e.g., LPS or TNF-α) to activate the NF-κB pathway.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Molecular Pathways and Experimental Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the NF-κB signaling pathway by Scopoletin.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. jbuon.com [jbuon.com]
- 2. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel scopoletin-NO donor derivatives against MCF-7 human breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Coumarin and its Derivatives
Disclaimer: The following information is provided for "Coumarin" and its derivatives, as "Coumurrayin" is not a recognized chemical term and is presumed to be a misspelling. Researchers should always consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance.
This guide provides essential safety and logistical information for the proper handling and disposal of coumarin and its derivatives, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Essential Safety and Handling Information
Coumarin is a colorless crystalline organic compound that is classified as toxic if ingested or inhaled and may cause skin irritation or allergic reactions.[1][2][3] Certain derivatives, like those containing azides, present additional hazards and must be handled with extreme caution.[4] Before handling coumarin, ensure you are in a well-ventilated area, preferably a certified chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber (NBR) with a thickness greater than 0.11 mm.[2]
-
Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron and sleeves should be considered.[4]
-
Respiratory Protection: If dust formation is likely, a particulate filter device (EN 143) is necessary.
Chemical Properties and Hazards
Below is a summary of key quantitative data for Coumarin.
| Property | Value | Source |
| Chemical Formula | C₉H₆O₂ | [5] |
| Molar Mass | 146.145 g·mol⁻¹ | [6] |
| Appearance | Colorless to white crystalline solid | [6] |
| Flash Point | 162 °C (323.6 °F) | [1] |
| Density | 0.935 g/cm³ (at 20 °C) | [6] |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [2][7] |
| Aquatic Hazard (Chronic, Category 2/3) | H411/H412: Toxic or harmful to aquatic life with long lasting effects | [2][7] |
Step-by-Step Disposal Procedure
Coumarin and its derivatives must be disposed of as hazardous waste.[2][3] Do not empty into drains or release into the environment.[2][8]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for coumarin waste. The container must be appropriate for hazardous chemical waste and approved by your institution's EHS department.[4]
-
Avoid Incompatibilities: Never mix coumarin waste with strong oxidizers.[9] For azide-containing coumarin derivatives, avoid mixing with acids, halogenated solvents, or heavy metal salts to prevent the formation of highly explosive compounds.[4]
-
Collect Waste: Place all unused or contaminated coumarin, as well as any materials used for cleanup (e.g., absorbent paper, contaminated gloves), into the designated hazardous waste container.[10]
Step 2: Spill Cleanup
-
Isolate the Area: In case of a spill, isolate the leak area for at least 25 meters for solids.[10]
-
Remove Ignition Sources: First, remove all sources of ignition from the area.[3][10]
-
Dampen the Spill: For solid spills, dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[10]
-
Collect the Material: Carefully sweep or vacuum the dampened material and place it into the designated hazardous waste container.[10][11] Use absorbent paper dampened with ethanol to clean up any remaining residue.[10]
-
Decontaminate Surfaces: Wash all contaminated surfaces with a 60-70% ethanol solution followed by a soap and water solution.[10]
Step 3: Container Management and Storage
-
Secure the Container: Keep the hazardous waste container securely closed when not in use.[4]
-
Store Properly: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be locked or otherwise secured.[2][3]
Step 4: Final Disposal
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4]
-
Follow Institutional Protocols: Adhere to all specific procedures your institution has for hazardous waste pickup requests and disposal.[4] Methods like incineration are often required, especially for P-listed wastes like the coumarin derivative Warfarin.[9][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of coumarin waste.
Caption: Workflow for the safe disposal of Coumarin waste.
References
- 1. scribd.com [scribd.com]
- 2. carlroth.com [carlroth.com]
- 3. vigon.com [vigon.com]
- 4. benchchem.com [benchchem.com]
- 5. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Coumarin - Wikipedia [en.wikipedia.org]
- 7. eternis.com [eternis.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]
- 10. COUMARIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
Safeguarding Your Research: A Guide to Handling Coumurrayin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Coumurrayin, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Details and Specifications |
| Eye/Face Protection | Safety goggles with side protection | Essential to shield eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber) | A material thickness of >0.11 mm is recommended, with a breakthrough time of >480 minutes. Always check with the glove supplier for specific chemical resistance. |
| Protective clothing | Wear suitable protective clothing to prevent skin contact. | |
| Barrier creams/ointments | Recommended for preventive skin protection. | |
| Respiratory Protection | Particulate filter device (EN 143) | Necessary when dust formation is likely. A P3 filter (white color code), which filters at least 99.95% of airborne particles, is recommended. |
Operational Plan for Safe Handling
Proper handling procedures are crucial to minimize the risk of exposure to this compound. The following steps should be integrated into all experimental protocols involving this substance.
| Procedure | Step-by-Step Guidance |
| Engineering Controls | 1. Use in a well-ventilated area. 2. Employ local exhaust ventilation to control dust at the source. 3. Facilities should be equipped with an eyewash station and a safety shower. |
| General Hygiene | 1. Wash hands thoroughly after handling. 2. Do not eat, drink, or smoke in areas where this compound is handled or stored. 3. Remove contaminated clothing and wash it before reuse. |
| Handling | 1. Avoid contact with skin, eyes, and clothing. 2. Minimize dust generation and accumulation. 3. Keep the container tightly closed when not in use. |
| Storage | 1. Store in a cool, dry, well-ventilated area away from incompatible substances. 2. Recommended storage temperature is 15–25 °C. 3. Store in a tightly closed container. |
| Spill Response | 1. For non-emergency personnel, avoid contact with the spilled material. 2. Ventilate the affected area. 3. For cleanup, use non-sparking tools and avoid generating dust. 4. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal. |
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| This compound Waste | 1. This material and its container must be disposed of as hazardous waste.[1] 2. Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][2] 3. Do not empty into drains.[1] |
| Contaminated Packaging | 1. Only approved packaging may be used for disposal of dangerous waste.[1] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal, to ensure a safe and compliant process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
